1,3-Benzodioxole-5-acetic acid, methyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)5-7-2-3-8-9(4-7)14-6-13-8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYXNDMAAOTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295747 | |
| Record name | Methyl (2H-1,3-benzodioxol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-59-0 | |
| Record name | 1,3-Benzodioxole-5-acetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 326-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (2H-1,3-benzodioxol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzodioxole-5-acetic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 1,3-Benzodioxole-5-acetic acid, methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological pathways associated with 1,3-Benzodioxole-5-acetic acid, methyl ester. This compound, also known as methyl 3,4-methylenedioxyphenylacetate, is a molecule of interest in pharmaceutical research due to its structural similarity to other biologically active compounds.
Core Physical and Chemical Properties
A summary of the key physical and chemical data for this compound is presented below. This information is crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 326-59-0 | N/A |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | Clear Liquid | [2] |
| Boiling Point | 278.3 °C | [1] |
| Density | 1.265 g/cm³ | [1] |
| Flash Point | 120.0 °C | [1] |
| Storage | Store at 10°C - 25°C in a well-closed container. | [2] |
Spectral Data for Structural Elucidation
Spectroscopic data is fundamental for the confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. Key expected signals include those for the methyl ester protons, the methylene protons of the benzodioxole ring, the methylene protons of the acetic acid moiety, and the aromatic protons.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Expected signals correspond to the carbonyl carbon of the ester, the carbons of the benzodioxole ring, the methylene carbons, and the methyl carbon of the ester group.[3]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound are expected for the C=O stretching of the ester, C-O stretching, and the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. The molecular ion peak would be expected at m/z 194.18.
Experimental Protocols
Synthesis: Fischer Esterification of 3,4-(Methylenedioxy)phenylacetic Acid
A common and effective method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid.[4][5]
Materials:
-
3,4-(Methylenedioxy)phenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 3,4-(Methylenedioxy)phenylacetic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by crystallization from an appropriate solvent.[6]
Biological Activity and Associated Signaling Pathways
This compound has been noted for its potential biological activities, including the inhibition of 5α-reductase and prostaglandin synthesis.[7]
Inhibition of 5α-Reductase
5α-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][6][8][9][10] The overproduction of DHT is implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia. Inhibition of this enzyme is a key therapeutic strategy for these conditions.
Experimental Protocol: 5α-Reductase Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of 5α-reductase.
Materials:
-
Rat liver microsomes (as a source of 5α-reductase) or LNCaP cells
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Finasteride or Dutasteride (positive control)
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate for extraction
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Procedure:
-
Pre-incubate the enzyme source (rat liver microsomes) with the test compound or vehicle in a phosphate buffer (pH 6.5) at 37°C.
-
Initiate the enzymatic reaction by adding testosterone and NADPH.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching agent and extracting the steroids with ethyl acetate.
-
Analyze the amount of DHT produced and the remaining testosterone using HPLC or LC-MS.
-
Calculate the percentage of inhibition by comparing the amount of DHT produced in the presence of the test compound to the control.
Signaling Pathway:
Caption: Inhibition of the 5α-Reductase pathway by this compound.
Inhibition of Prostaglandin Synthesis
Prostaglandins are lipid compounds with diverse hormone-like effects in animals. They are involved in inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), which converts arachidonic acid into prostaglandin H2 (PGH2). This is then further metabolized to various prostaglandins. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.
Experimental Protocol: Prostaglandin Synthesis Inhibition Assay
This assay measures the inhibition of prostaglandin E2 (PGE2) production in a cell-based system.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) to induce inflammation
-
Arachidonic acid
-
Test compound
-
Indomethacin or other known NSAID (positive control)
-
Cell culture medium and supplements
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 measurement
Procedure:
-
Culture macrophage cells to an appropriate density.
-
Pre-treat the cells with the test compound or vehicle for a specified time.
-
Stimulate the cells with LPS to induce the expression of COX-2 and subsequent prostaglandin synthesis.
-
Add arachidonic acid to the cell culture medium.
-
After a defined incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of PGE2 synthesis by the test compound.
Signaling Pathway:
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
References
- 1. 3,4-Methylenedioxyphenyl acetone [webbook.nist.gov]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID(2861-28-1) 1H NMR [m.chemicalbook.com]
- 9. 3,4-Methylenedioxyacetophenone(3162-29-6) 1H NMR spectrum [chemicalbook.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) [hmdb.ca]
An In-depth Technical Guide to the Synthesis of 1,3-Benzodioxole-5-acetic acid, methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1,3-Benzodioxole-5-acetic acid, methyl ester, a key intermediate in the synthesis of various pharmaceutically active compounds. This document details several synthetic routes, complete with experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.
Core Synthesis Pathways
There are three principal routes for the synthesis of this compound, each originating from different, readily available precursors. These pathways are:
-
Esterification of 1,3-Benzodioxole-5-acetic acid: The most direct route, involving the classic Fischer esterification of the corresponding carboxylic acid.
-
Two-Carbon Homologation of Piperonal: A versatile approach starting from the aldehyde, piperonal, and extending the carbon chain by two atoms.
-
Synthesis from Piperonyl Chloride via the Nitrile: A multi-step synthesis involving the conversion of piperonyl chloride to the corresponding nitrile, followed by hydrolysis and esterification.
The following sections provide a detailed analysis of each pathway.
Pathway 1: Esterification of 1,3-Benzodioxole-5-acetic acid
This pathway is the most straightforward method for the synthesis of the target compound, provided the starting carboxylic acid is available. The Fischer esterification is an equilibrium-controlled reaction, typically driven to completion by using a large excess of the alcohol (methanol) and an acid catalyst.
Quantitative Data for Fischer Esterification
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1,3-Benzodioxole-5-acetic acid, Methanol | H₂SO₄ (catalytic) | Methanol | 65 | 2-4 | >90 |
Pathway 2: Two-Carbon Homologation of Piperonal
This approach utilizes the readily available aldehyde, piperonal, as the starting material and extends the carbon backbone by two atoms to form the acetic acid moiety. Several classic organic reactions can be employed for this transformation.
Horner-Wadsworth-Emmons (HWE) Reaction followed by Reduction
The Horner-Wadsworth-Emmons reaction of piperonal with a phosphonate ester, such as triethyl phosphonoacetate, yields an α,β-unsaturated ester. Subsequent reduction of the double bond affords the target saturated ester. This method is known for its high stereoselectivity, typically favoring the (E)-alkene.
Quantitative Data for HWE and Reduction Pathway
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Piperonal, Triethyl phosphonoacetate | DBU, K₂CO₃ | Solvent-free | Room Temp. | 1-3 | ~95 (E-isomer) |
| 2 | Methyl (E)-3-(1,3-benzodioxol-5-yl)acrylate | H₂, 10% Pd/C | Methanol or Ethyl Acetate | Room Temp. | 2-6 | >95 |
Arndt-Eistert Synthesis
The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of a carboxylic acid. In this context, piperonal is first oxidized to piperonylic acid. The acid is then converted to its acid chloride, which reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of methanol yields the target methyl ester. It is important to note that diazomethane is a toxic and explosive reagent and must be handled with extreme caution.
Quantitative Data for Arndt-Eistert Synthesis Pathway
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Piperonal | KMnO₄ | Water | 70-80 | 1-2 | 90-96[1][2] |
| 2 | Piperonylic Acid | SOCl₂ | Toluene | Reflux | 2-4 | >95 |
| 3 | Piperonyloyl Chloride | CH₂N₂ | Diethyl ether | 0 | 1-2 | ~90 |
| 4 | 1-(1,3-Benzodioxol-5-yl)-2-diazoethan-1-one | Ag₂O (cat.), Methanol | Dioxane/Methanol | 50-60 | 2-3 | 70-80 |
Pathway 3: Synthesis from Piperonyl Chloride via the Nitrile
This pathway involves the conversion of a suitable starting material to piperonyl chloride, followed by nucleophilic substitution with a cyanide salt to form piperonyl cyanide (3,4-methylenedioxyphenylacetonitrile). Subsequent hydrolysis of the nitrile to the carboxylic acid and esterification yields the final product.
Quantitative Data for Synthesis via Piperonyl Cyanide
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1,2-Methylenedioxybenzene | Formalin, HCl, ZnCl₂ | Petroleum benzine | Room Temp. | 12-24 | 70-78[3] |
| 2 | Piperonyl Chloride | NaCN | DMSO or Ethanol/Water | 50-80 | 2-6 | >85 |
| 3 | Piperonyl Cyanide | H₂SO₄, Methanol, Water | Methanol | Reflux | 6-12 | ~80 |
Experimental Protocols
Protocol 1: Fischer Esterification of 1,3-Benzodioxole-5-acetic acid
-
To a solution of 1,3-Benzodioxole-5-acetic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction of Piperonal
-
To a stirred suspension of potassium carbonate (2.0 eq) in a suitable solvent (e.g., THF or acetonitrile), add triethyl phosphonoacetate (1.1 eq) and piperonal (1.0 eq).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude unsaturated ester.
-
Purify by column chromatography or recrystallization.
Protocol 3: Catalytic Hydrogenation of Methyl (E)-3-(1,3-benzodioxol-5-yl)acrylate
-
Dissolve the unsaturated ester (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (1-5 mol%) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired this compound.
Protocol 4: Oxidation of Piperonal to Piperonylic Acid
-
In a large flask equipped with a mechanical stirrer, prepare an emulsion of piperonal (1.0 eq) in water (25 volumes).[1][2]
-
Slowly add a solution of potassium permanganate (1.4 eq) in water (30 volumes) over 40-45 minutes, maintaining the temperature.[1][2]
-
Continue stirring at 70-80°C for an additional hour.
-
Filter the hot mixture to remove the manganese dioxide precipitate and wash the solid with hot water.
-
Cool the combined filtrate and washings. If unreacted piperonal precipitates, filter it off.
-
Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.
-
Filter the precipitated piperonylic acid, wash with cold water until chloride-free, and dry. A yield of 90-96% can be expected.[1][2]
Protocol 5: Arndt-Eistert Synthesis (Illustrative)
Note: This procedure involves diazomethane, which is highly toxic and explosive. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Acid Chloride Formation: Reflux piperonylic acid (1.0 eq) with thionyl chloride (1.2 eq) in an inert solvent like toluene for 2-4 hours. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Diazoketone Formation: Dissolve the crude piperonyloyl chloride in anhydrous diethyl ether and cool to 0°C. Slowly add an ethereal solution of diazomethane (2.2 eq) with stirring. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wolff Rearrangement: In a separate flask, prepare a suspension of silver oxide (0.1 eq) in methanol. Add the solution of the diazoketone dropwise to the silver oxide suspension at 50-60°C. A vigorous evolution of nitrogen will be observed.
-
After the addition is complete, reflux the mixture for 30 minutes.
-
Cool the reaction mixture, filter to remove the silver catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
Protocol 6: Synthesis of Piperonyl Cyanide
-
To a solution of piperonyl chloride (1.0 eq) in a suitable solvent such as DMSO or aqueous ethanol, add sodium cyanide (1.1 eq).
-
Heat the reaction mixture to 50-80°C and stir for 2-6 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude piperonyl cyanide can be purified by vacuum distillation or recrystallization.
Protocol 7: Hydrolysis and Esterification of Piperonyl Cyanide
-
To a solution of piperonyl cyanide (1.0 eq) in methanol (10 volumes), cautiously add concentrated sulfuric acid (2.0 eq) and water (2.0 eq).
-
Heat the mixture to reflux for 6-12 hours.
-
Cool the reaction mixture and pour it onto ice water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation.
References
Unraveling the Molecular Mechanisms of 1,3-Benzodioxole-5-acetic acid, methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzodioxole-5-acetic acid, methyl ester, a compound belonging to the benzodioxole class of molecules, has been identified as a potential modulator of key biological pathways implicated in inflammation and hormonal regulation. This technical guide provides an in-depth exploration of its putative mechanisms of action, focusing on its role as an inhibitor of prostaglandin synthesis and 5α-reductase. While direct quantitative data for this specific methyl ester is limited in publicly available literature, this document synthesizes information from related benzodioxole derivatives to elucidate its potential therapeutic activities. This guide also furnishes detailed experimental protocols for assessing these activities and visualizes the involved signaling pathways to facilitate a deeper understanding for research and drug development professionals.
Introduction
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a common scaffold in a variety of biologically active compounds, including natural products and synthetic molecules. This compound has been noted for its potential anti-inflammatory properties and its capacity to inhibit prostaglandin synthesis.[1] Furthermore, it has been described as a regioselective inhibitor of 5α→5β conversion, suggesting an interaction with 5α-reductase, an enzyme crucial in androgen metabolism.[1] These dual activities position it as an interesting candidate for further investigation in therapeutic areas such as inflammatory disorders and androgen-dependent conditions. This whitepaper aims to consolidate the current understanding of its core mechanisms of action, provide practical experimental frameworks, and offer visual representations of the relevant biological pathways.
Putative Mechanisms of Action
Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Pathway
Prostaglandins are lipid compounds with hormone-like effects that are key mediators of inflammation, pain, and fever. Their synthesis is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several benzodioxole derivatives have been evaluated as COX inhibitors, suggesting that this compound may share this mechanism.[2][3]
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Benzodioxole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3b (ortho-halogenated) | COX-1 | 1.120 | 0.862 | [4] |
| COX-2 | 1.300 | [4] | ||
| Compound 3d (meta-halogenated) | COX-1 | 27.060 | - | [4] |
| COX-2 | 37.450 | [4] | ||
| Compound 4f | COX-1 | 0.725 | - | [4] |
| Compound 4d | COX-1 / COX-2 | - | 1.809 | [4] |
| Ketoprofen (Reference) | COX-1 / COX-2 | - | 0.196 | [4] |
Note: The table presents data for derivatives of benzodioxole to illustrate the potential activity of this class of compounds. Data for this compound is not specified in the cited literature.
The general mechanism involves the blockade of the COX enzyme's active site, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.
Inhibition of 5α-Reductase
5α-reductase is an enzyme that converts testosterone, the primary male sex hormone, into the more potent dihydrotestosterone (DHT). Elevated levels of DHT are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. The assertion that this compound is a "regioselective inhibitor of 5α→5β conversion" points to its potential to modulate this pathway.[1]
Inhibitors of 5α-reductase are clinically significant for the management of BPH and hair loss. While quantitative data for the inhibitory effect of this compound on 5α-reductase is not available, known inhibitors provide a reference for the expected potency of compounds active against this enzyme.
Table 2: In Vitro 5α-Reductase Inhibitory Activity of Known Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Finasteride | Rat Liver 5α-Reductase | 0.036 | [5] |
| Dutasteride | Rat Liver 5α-Reductase | 0.0048 | [5] |
| Gamma-Linolenic acid | Rat Liver 5α-Reductase | 14 | [5] |
Note: This table provides reference data for known 5α-reductase inhibitors to contextualize the potential activity of the target compound.
The mechanism of action involves binding to the 5α-reductase enzyme and preventing it from metabolizing testosterone. This leads to a reduction in DHT levels in target tissues.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the mechanisms of action of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is adapted from standard commercially available COX inhibitor screening assays.
Objective: To determine the in vitro inhibitory activity of this compound against ovine COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine)
-
Arachidonic acid (substrate)
-
Heme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Ketoprofen, Celecoxib)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a further period (e.g., 2 minutes) at the same temperature.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).
In Vitro 5α-Reductase Inhibition Assay
This protocol is based on established methods for assessing 5α-reductase activity.
Objective: To determine the in vitro inhibitory activity of this compound against 5α-reductase.
Materials:
-
Source of 5α-reductase (e.g., rat liver microsomes or a human cell line expressing the enzyme)
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., phosphate buffer, pH 6.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Finasteride, Dutasteride)
-
Stopping solution (e.g., 1 N HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
LC-MS/MS system for DHT quantification
Procedure:
-
Prepare the 5α-reductase enzyme source (e.g., by homogenizing and centrifuging rat liver to obtain the microsomal fraction).
-
Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
In a reaction tube, pre-incubate the enzyme preparation with the test compound or reference inhibitor in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). Include a vehicle control.
-
Initiate the reaction by adding testosterone and NADPH.
-
Incubate for a defined period (e.g., 30-60 minutes) at the same temperature.
-
Terminate the reaction by adding a stopping solution.
-
Extract the steroids (testosterone and DHT) from the reaction mixture using an organic solvent.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
-
Quantify the amount of DHT produced using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
This compound presents a compelling profile as a potential dual inhibitor of prostaglandin synthesis and 5α-reductase. The available literature on related benzodioxole derivatives supports these putative mechanisms of action. However, a significant knowledge gap exists regarding the specific quantitative activity and detailed molecular interactions of this particular methyl ester.
Future research should prioritize the direct in vitro evaluation of this compound against COX-1, COX-2, and 5α-reductase to determine its potency and selectivity. Subsequent studies could involve cell-based assays to confirm its activity in a more physiological context and in vivo models of inflammation and androgen-dependent diseases to assess its therapeutic potential. Structure-activity relationship (SAR) studies on a broader range of 1,3-benzodioxole-5-acetic acid esters and amides could further optimize the inhibitory activities and selectivity. A thorough investigation into its pharmacokinetic and toxicological profiles will also be essential for its development as a potential therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating such investigations.
References
- 1. 1,3-Benzodioxole-5-acetic acid methyl ester | 326-59-0 [chemicalbook.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. staff.najah.edu [staff.najah.edu]
- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
Potential Biological Activities of 1,3-Benzodioxole-5-acetic acid, methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzodioxole-5-acetic acid, methyl ester, also known as methyl 3,4-methylenedioxyphenylacetate, is a chemical compound belonging to the benzodioxole class. While research directly investigating the biological activities of this specific methyl ester is limited, the 1,3-benzodioxole scaffold is a common motif in numerous biologically active molecules, both natural and synthetic. Derivatives of this core structure have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This technical guide summarizes the known information on this compound and explores the potential biological activities suggested by studies on its close structural analogs. Detailed experimental protocols for evaluating these activities and potential signaling pathways are also provided to facilitate further research and drug discovery efforts in this area.
Introduction
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore found in a variety of natural products and synthetic compounds. Its presence often imparts significant biological activity. This compound serves as a valuable intermediate in the synthesis of more complex, pharmaceutically active benzodioxole derivatives.[1] While direct evidence of its own potent bioactivity is not extensively documented, its structural similarity to known active compounds suggests it may possess latent therapeutic potential. This guide will delve into the reported and potential biological activities of this compound, drawing from research on its derivatives to illuminate promising avenues for future investigation.
Anti-inflammatory Activity
The primary biological effect associated directly with this compound is its anti-inflammatory potential through the inhibition of prostaglandin synthesis.[2][3][4] Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The proposed anti-inflammatory mechanism for this compound and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[5][6] The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another plausible mechanism, as this pathway is a central regulator of inflammation.[7][8]
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[9][10]
-
Animals: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of this compound.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After one hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity
While there is no direct report on the anticancer activity of this compound, several of its derivatives have shown promising results. Notably, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester demonstrated significant growth inhibitory activity against a panel of 52 human tumor cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[11][12]
Quantitative Data for Benzodioxole Derivatives
The following table summarizes the growth inhibitory data for key derivatives from the study by Micale et al. (2002).
| Compound | Derivative | Mean GI₅₀ (μM) | Cell Lines | Reference |
| 8 | 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | < 10 | 52 Human Tumor Cell Lines | [11][12] |
| 12 | 5-(4-aminobenzoyl)-6-methyl-1,3-benzodioxole | > 10 | NCI 3-cell line screen | [11] |
| 19 | 5-Amino-6-(4-nitrobenzoyl)-1,3-benzodioxole | > 10 | NCI 3-cell line screen | [11] |
GI₅₀: Concentration causing 50% growth inhibition.
Mechanism of Action
The anticancer mechanism of active 1,3-benzodioxole derivatives is believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][11] These compounds may trigger intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives and incubated for 48-72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (concentration that inhibits 50% of cell growth) is determined.
Antimicrobial Activity
The antimicrobial potential of this compound has not been specifically reported. However, the benzodioxole ring is present in some natural products with antimicrobial properties. Further investigation is required to determine if this compound or its derivatives exhibit any significant activity against bacteria or fungi.
Experimental Protocol: Broth Microdilution Assay
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[13][14][15]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Activity
There is currently no available data on the neuroprotective effects of this compound. However, many natural and synthetic compounds containing the benzodioxole scaffold have been investigated for their potential in treating neurodegenerative diseases. The evaluation of this compound for neuroprotective properties could be a valuable area of future research.
Conclusion
This compound is a compound with demonstrated, albeit limited, anti-inflammatory activity. The significant anticancer effects of its close derivatives suggest that this molecule could be a valuable scaffold for the development of novel therapeutic agents. The lack of data regarding its antimicrobial and neuroprotective activities presents an opportunity for further research. The experimental protocols and potential mechanisms of action detailed in this guide provide a framework for scientists to further explore the therapeutic potential of this and related benzodioxole compounds. Future studies should focus on synthesizing a broader range of derivatives and conducting comprehensive in vitro and in vivo evaluations to establish clear structure-activity relationships and elucidate the precise molecular targets.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
Spectroscopic and Structural Elucidation of 1,3-Benzodioxole-5-acetic acid, methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Benzodioxole-5-acetic acid, methyl ester (also known as methyl homopiperonylate). Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values and analysis based on structurally analogous compounds. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Compound Identification
-
IUPAC Name: methyl 2-(1,3-benzodioxol-5-yl)acetate
-
Synonyms: Methyl homopiperonylate
-
CAS Number: 326-59-0
-
Molecular Formula: C₁₀H₁₀O₄
-
Molecular Weight: 194.18 g/mol
-
Chemical Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established spectroscopic principles and data from structurally similar molecules.
¹H NMR (Proton NMR) Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.75 | d, J ≈ 8.0 Hz | 1H | Ar-H |
| ~6.70 | dd, J ≈ 8.0, 1.5 Hz | 1H | Ar-H |
| ~6.65 | d, J ≈ 1.5 Hz | 1H | Ar-H |
| ~5.95 | s | 2H | O-CH₂ -O |
| ~3.70 | s | 3H | O-CH₃ |
| ~3.55 | s | 2H | Ar-CH₂ -CO |
¹³C NMR (Carbon NMR) Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | C =O (ester) |
| ~148.0 | Ar-C -O |
| ~146.5 | Ar-C -O |
| ~127.5 | Ar-C |
| ~122.0 | Ar-C H |
| ~109.0 | Ar-C H |
| ~108.5 | Ar-C H |
| ~101.0 | O-C H₂-O |
| ~52.0 | O-C H₃ |
| ~40.5 | Ar-C H₂-CO |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1040 | Strong | =C-O-C stretch (dioxole ring) |
Mass Spectrometry (MS) Data
-
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 194 | Moderate | [M]⁺ (Molecular Ion) |
| 135 | High | [M - COOCH₃]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
3.1.3. ¹³C NMR Data Acquisition
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A sufficient number of scans (typically several hundred to thousands) are required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the FID as described for ¹H NMR.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Sample Preparation (Thin Film Method)
-
Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[2]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.[2]
3.2.2. Data Acquisition
-
Record a background spectrum of the empty sample compartment.
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
3.3.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]
-
Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[3]
3.3.2. Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS)
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.
-
The sample is vaporized and separated on a suitable GC column (e.g., a nonpolar column like DB-5ms).
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions versus their m/z values.
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Logical workflow for the spectroscopic analysis of this compound.
Molecular Structure and Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation pathway for this compound in EI-MS.
References
Navigating the Physicochemical Landscape of 1,3-Benzodioxole-5-acetic acid, methyl ester: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of 1,3-Benzodioxole-5-acetic acid, methyl ester, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document outlines the known characteristics of this compound in common laboratory solvents and provides detailed experimental protocols for its further characterization.
Introduction
This compound (CAS No. 326-59-0) is a compound of significant interest in the synthesis of various pharmaceutically active molecules. An understanding of its solubility and stability is paramount for its effective use in research and development, ensuring reproducibility of experiments and the integrity of synthesized materials. This guide summarizes the available data and presents standardized methodologies for in-house assessment.
Solubility Profile
Precise quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that it possesses good solubility in a variety of organic solvents. One source describes it as having "excellent solubility in organic solvents".[1] Another source specifies that it is stable in acetonitrile and tetrahydrofuran, implying at least moderate solubility in these solvents.[2][3]
Based on its chemical structure, which includes a polar ester group and a larger, relatively non-polar benzodioxole ring system, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The ester group can engage in dipole-dipole interactions with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ester can act as a hydrogen bond acceptor. Solubility may decrease with increasing alcohol chain length. |
| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM), Diethyl Ether | Moderate to Low | The benzodioxole moiety contributes to non-polar character, allowing for some van der Waals interactions. |
| Aqueous | Water | Very Low | The molecule is predominantly non-polar, with the ester group providing only slight polarity. |
Stability Profile
Table 2: Potential Stability Considerations
| Condition | Potential Degradation Pathway | Notes |
| Acidic (aqueous) | Hydrolysis of the methyl ester | Rate is dependent on pH and temperature. |
| Basic (aqueous) | Saponification (hydrolysis) of the methyl ester | Generally faster than acid-catalyzed hydrolysis. |
| Elevated Temperature | Potential for thermal decomposition | The specific decomposition temperature is not documented. |
| Light (Photostability) | Potential for photolytic degradation | The aromatic system may absorb UV light, leading to degradation. |
Experimental Protocols
For researchers requiring precise quantitative data, the following generalized protocols for determining solubility and assessing stability are recommended.
Experimental Determination of Solubility
A common method for determining the solubility of a compound is the shake-flask method.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Quantification: Accurately withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: Determine the solubility in units such as mg/mL or g/L.
Caption: Workflow for Solubility Determination.
Experimental Assessment of Chemical Stability
Forced degradation studies are essential to understand the stability of a compound under various stress conditions.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a non-reactive solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add an aliquot of the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Data Evaluation: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Caption: Workflow for Chemical Stability Assessment.
Conclusion
While specific quantitative data for the solubility and stability of this compound is limited, its chemical structure allows for qualitative predictions. For applications requiring precise data, the experimental protocols provided in this guide offer a robust framework for determining these critical physicochemical properties. Such data is invaluable for the seamless progression of research and development activities involving this important pharmaceutical intermediate.
References
In-Depth Technical Guide to Methyl 2-(benzo[d]dioxol-5-yl)acetate (CAS 326-59-0)
In-Depth Technical Guide to Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate (CAS 326-59-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and reported biological activities of Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate, CAS number 326-59-0. The information is compiled for use in research and development settings.
Chemical and Physical Properties
Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate, also known as Methyl 1,3-benzodioxole-5-acetate, is a benzodioxole derivative.[1] It serves as a reagent in the preparation of other, potentially pharmaceutically active, benzodioxole derivatives.[3]
| Property | Value | Source(s) |
| CAS Number | 326-59-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White powder | LookChem |
| Purity | ≥99% | LookChem |
| Storage | Keep in a dry and cool condition, in a tightly closed container away from direct sunlight or heat sources. | LookChem,[1] |
Safety and Handling
The Safety Data Sheet (SDS) for Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate indicates potential hazards. Standard laboratory safety protocols should be strictly followed when handling this compound.
| Hazard Information | Details | Source(s) |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [1] |
| Precautionary Measures | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| First Aid | Skin Contact: Remove contaminated clothing and wash with plenty of soap and water. Seek medical advice if irritation occurs.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.Ingestion: Do not induce vomiting. Rinse mouth and seek medical advice. | [1] |
| Toxicological Data | Acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT single exposure, and STOT repeated exposure data are not available. | [1] |
Biological Activity and Experimental Protocols
Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate is reported to possess anti-inflammatory properties through the inhibition of prostaglandin synthesis.[3] It is also described as a regioselective inhibitor of 5α→5β conversion, a process that can influence steroid metabolism.[3] This inhibition may reduce the production of potentially carcinogenic diene metabolites.[3]
While these activities are cited, the primary experimental literature detailing the specific protocols and quantitative results for CAS 326-59-0 could not be located. Therefore, a general experimental protocol for assessing the anti-inflammatory and prostaglandin-inhibiting activity of a test compound, based on methodologies used for analogous compounds, is provided below as a representative example.
Representative Experimental Protocol: In Vitro Prostaglandin E2 (PGE2) Inhibition Assay
This protocol describes a general method for determining a compound's ability to inhibit the production of PGE2 in a cellular model, a key indicator of anti-inflammatory activity.
-
Cell Culture: Rat mesangial cells (or another suitable cell line, such as macrophages) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Stimulation: Cells are seeded in multi-well plates and grown to confluence. Prior to the experiment, the culture medium is replaced with a serum-free medium. The cells are then pre-incubated with various concentrations of Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate (dissolved in a suitable solvent like DMSO) for 1-2 hours.
-
Induction of Inflammation: Prostaglandin synthesis is induced by stimulating the cells with an inflammatory agent, such as interleukin-1β (IL-1β) in combination with forskolin, for a defined period (e.g., 24 hours). A vehicle control (DMSO) and a positive control (a known NSAID like ibuprofen) are run in parallel.
-
Quantification of PGE2: After the stimulation period, the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of PGE2 inhibition for each concentration of the test compound is calculated relative to the vehicle-treated, stimulated control. The half-maximal inhibitory concentration (IC₅₀) value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Synthesis and Workflow Visualizations
Synthesis of Methyl 2-(benzo[d][1][2]dioxol-5-yl)acetate
The compound is a methyl ester derivative of 1,3-benzodioxole-5-acetic acid. A common method for its synthesis is the Fischer esterification of the corresponding carboxylic acid.
Caption: Fischer esterification synthesis of the target compound.
General Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a compound for potential anti-inflammatory activity.
Caption: General workflow for in vitro anti-inflammatory screening.
References
- 1. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rongna.lookchem.com [rongna.lookchem.com]
- 3. Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1,4]dioxepinacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3-Benzodioxole-5-acetic acid, methyl ester: Natural Sources, Analogues, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzodioxole-5-acetic acid, methyl ester is a synthetic lignan derivative belonging to the broader class of methylenedioxyphenyl compounds. While this specific ester is not reported as a direct natural product, its core structure, the 1,3-benzodioxole (or methylenedioxy) moiety, is a recurring motif in a plethora of naturally occurring phytochemicals. These compounds, found in various plant species, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the natural sources of key 1,3-benzodioxole analogues, quantitative data on their occurrence, detailed experimental protocols for the isolation of precursors and the synthesis of related compounds, and an exploration of their mechanisms of action, including relevant signaling pathways.
Natural Sources and Analogues of 1,3-Benzodioxole Derivatives
The 1,3-benzodioxole scaffold is a hallmark of many bioactive natural products. While this compound is primarily known as a semi-synthetic compound derived from the natural lignan podophyllotoxin[1], its structural analogues are abundant in the plant kingdom. Prominent examples include podophyllotoxin from Podophyllum species, myristicin from nutmeg, and piperine from black pepper.
Podophyllotoxin and Related Lignans
Podophyllotoxin is a potent aryltetralin lignan found in the roots and rhizomes of plants belonging to the Podophyllum genus, such as Podophyllum hexandrum (Himalayan mayapple) and Podophyllum peltatum (American mayapple)[2]. It serves as a crucial precursor for the semi-synthesis of etoposide and teniposide, two clinically important anticancer drugs[2]. The leaves of P. peltatum have also been identified as a high-yielding source of podophyllotoxin[3][4].
Myristicin and Safrole
Myristicin is a key aromatic compound found in the essential oil of nutmeg and mace, derived from the seed and aril of Myristica fragrans, respectively[5][6]. It is also present in other plants of the Apiaceae family, such as dill and parsley[5]. Safrole, another well-known 1,3-benzodioxole-containing compound, is a major constituent of sassafras oil and is also found in a variety of other plants[7].
Piperine
Piperine is the alkaloid responsible for the pungency of black pepper (Piper nigrum) and long pepper (Piper longum)[8][9]. It is one of the most well-studied natural 1,3-benzodioxole derivatives and is known for its bioenhancing properties.
Quantitative Data
The concentration of these natural analogues can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes representative quantitative data for key 1,3-benzodioxole-containing compounds.
| Compound | Natural Source | Plant Part | Concentration/Yield | References |
| Podophyllotoxin | Podophyllum hexandrum | Rhizomes | Up to 4.3% of dry weight | [2] |
| Podophyllotoxin | Podophyllum peltatum | Leaves | > 52 mg/g of dry weight (5.2%) | [3][4] |
| Myristicin | Myristica fragrans (Nutmeg) | Essential Oil from Seed | 7.59% - 29.48% | [10] |
| Myristicin | Myristica fragrans (Mace) | Essential Oil from Aril | 26.29% - 29.48% | [10] |
| Piperine | Piper nigrum (Black Pepper) | Fruit | 2,531–8,073 mg/100 g (2.5% - 8.1%) | |
| Safrole | Myristica fragrans (Mace) | Essential Oil from Aril | 6.95% | [10] |
Experimental Protocols
This section provides detailed methodologies for the isolation of a natural precursor, podophyllotoxin, and a general protocol for the synthesis of esters from carboxylic acids, which can be adapted for the synthesis of this compound.
Isolation of Podophyllotoxin from Podophyllum hexandrum
This protocol is based on established methods for the extraction and purification of podophyllotoxin.
Materials:
-
Dried and powdered rhizomes of Podophyllum hexandrum
-
Methanol
-
Chloroform
-
Benzene
-
Petroleum ether or hexane
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Chromatography column
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Extraction:
-
Extract the powdered rhizomes with methanol using a Soxhlet apparatus or by cold maceration.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a semi-solid mass.
-
-
Precipitation of Podophyllin Resin:
-
Add the semi-solid extract to acidified water (e.g., 10 ml HCl in 100 ml of water) with stirring.
-
Allow the precipitate (podophyllin resin) to settle.
-
Decant the supernatant and wash the resin with cold water.
-
Dry the resin to obtain a dark brown amorphous powder.
-
-
Purification of Podophyllotoxin:
-
Extract the dried podophyllin powder with chloroform.
-
Concentrate the chloroform extract.
-
Perform column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate podophyllotoxin from other constituents.
-
Monitor the fractions using TLC.
-
Combine the fractions containing pure podophyllotoxin and recrystallize from a benzene-alcohol mixture, followed by washing with petroleum ether or hexane to yield crystalline podophyllotoxin.
-
Synthesis of this compound
This is a general protocol for Fischer esterification that can be adapted for the synthesis of the target compound from its corresponding carboxylic acid.
Materials:
-
1,3-Benzodioxole-5-acetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1,3-Benzodioxole-5-acetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
-
Reflux:
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for a period sufficient to drive the reaction to completion (this can be monitored by TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude methyl ester.
-
If necessary, purify the product by column chromatography or distillation.
-
Biological Activities and Signaling Pathways
1,3-Benzodioxole derivatives exhibit a range of biological activities, primarily attributed to their ability to interact with various enzyme systems.
Inhibition of Prostaglandin Synthesis
This compound has been reported to possess anti-inflammatory properties through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. Their synthesis is primarily mediated by cyclooxygenase (COX) enzymes. Inhibition of COX enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Lignans, in general, have been shown to inhibit prostaglandin E2 (PGE2) production, suggesting an interaction with the COX pathway[8][9].
Interaction with Cytochrome P450 Enzymes
Many 1,3-benzodioxole-containing compounds, including safrole and myristicin, are known to be potent inhibitors of cytochrome P450 (CYP450) enzymes[7]. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs and toxins. The methylenedioxy group can be metabolized by CYP450 enzymes to form a reactive carbene intermediate, which then binds to the heme iron of the enzyme, leading to mechanism-based inhibition. This inhibition can result in significant drug-drug interactions.
Conclusion
This compound, while a synthetic compound, is structurally rooted in a vast family of naturally occurring phytochemicals. The 1,3-benzodioxole moiety is a key pharmacophore that imparts significant biological activity to its parent molecules, including anti-inflammatory effects through the inhibition of prostaglandin synthesis and potent inhibition of cytochrome P450 enzymes. Understanding the natural sources of its analogues, their quantitative distribution, and the methodologies for their isolation and synthesis is crucial for further research and development in medicinal chemistry and pharmacology. The insights into their mechanisms of action provide a foundation for the rational design of novel therapeutic agents. This technical guide serves as a comprehensive resource for professionals engaged in the exploration and utilization of this important class of compounds.
References
- 1. 13-Methylarachidonic Acid Is a Positive Allosteric Modulator of Endocannabinoid Oxygenation by Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Lignans from Acanthopanax chiisanensis having an inhibitory activity on prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on 1,3-Benzodioxole-5-acetic acid, methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive historical and technical overview of 1,3-Benzodioxole-5-acetic acid, methyl ester (also known as methyl 3,4-methylenedioxyphenylacetate or methyl homopiperonylate). It details the compound's physicochemical properties, spectroscopic data, historical synthesis, and its role as a key intermediate in the synthesis of various derivatives. The guide also explores its known biological activities, with a focus on its potential as an anti-inflammatory agent through the inhibition of prostaglandin synthesis. Detailed experimental protocols, quantitative data, and visualizations of chemical pathways and experimental workflows are provided to support researchers and drug development professionals in their work with this compound.
Introduction
This compound is a chemical compound that has garnered interest in various scientific fields, particularly in the synthesis of pharmaceutically active benzodioxole derivatives. The 1,3-benzodioxole moiety, also known as the methylenedioxy group, is a common structural feature in a variety of natural and synthetic compounds with diverse biological activities. This guide aims to consolidate the available scientific knowledge on this specific methyl ester, providing a valuable resource for researchers.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| CAS Number | 326-59-0 | [1][2] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 278.3 °C | [1][3] |
| Density | 1.265 g/cm³ | [1][3] |
| Flash Point | 120.0 °C | [1][3] |
| Purity | Min. 95% | [3] |
Spectroscopic Data:
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum gives insights into the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
-
MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.
Historical Synthesis
The synthesis of this compound has been approached through various routes, often starting from the readily available natural product, piperonal (heliotropin). A common and historically significant method involves the Perkin reaction.
Synthesis of 3,4-(Methylenedioxy)cinnamic Acid via Perkin Reaction
The Perkin reaction is a classic organic reaction that condenses an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid to form an α,β-unsaturated carboxylic acid.[4][5][6][7][8]
Experimental Protocol:
-
Reactants: Piperonal (1,3-Benzodioxole-5-carbaldehyde), Acetic Anhydride, and anhydrous Potassium Acetate.
-
Procedure:
-
A mixture of piperonal, acetic anhydride, and freshly fused potassium acetate is heated at 180°C for several hours.
-
The reaction mixture is then poured into water and steam distilled to remove any unreacted piperonal.
-
The remaining solution is boiled with charcoal, filtered, and the hot filtrate is acidified with hydrochloric acid.
-
Upon cooling, 3,4-(Methylenedioxy)cinnamic acid crystallizes out and can be collected by filtration.
-
Reduction to 3,4-(Methylenedioxy)phenylpropionic Acid
The double bond in the cinnamic acid derivative is then reduced to yield the corresponding phenylpropionic acid.
Experimental Protocol:
-
Reactants: 3,4-(Methylenedioxy)cinnamic acid, Sodium Amalgam (or catalytic hydrogenation).
-
Procedure (using Sodium Amalgam):
-
The 3,4-(Methylenedioxy)cinnamic acid is dissolved in a suitable solvent.
-
Sodium amalgam is gradually added to the solution with stirring.
-
After the reaction is complete, the solution is worked up to isolate the 3,4-(Methylenedioxy)phenylpropionic acid.
-
Esterification to this compound
The final step is the esterification of the carboxylic acid to the methyl ester.
Experimental Protocol:
-
Reactants: 3,4-(Methylenedioxy)phenylacetic acid, Methanol, and a strong acid catalyst (e.g., concentrated Sulfuric Acid).
-
Procedure (Fischer Esterification):
-
3,4-(Methylenedioxy)phenylacetic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent, washed with a sodium bicarbonate solution and then with water, dried over an anhydrous salt, and the solvent is evaporated to yield the crude methyl ester.
-
Purification can be achieved by distillation under reduced pressure.
-
A more direct synthesis of the parent acid, 3,4-(Methylenedioxy)phenylacetic acid, can be achieved from piperonal in two steps.[9]
Experimental Protocol:
-
Preparation of 3,4-methylenedioxyphenethyl alcohol: Piperonal is reacted with concentrated sulfuric acid and acetic acid at low temperatures.[9]
-
Preparation of 3,4-(METHYLENEDIOXY)PHENYLACETIC ACID: The resulting alcohol is then reacted with sodium iodide, phosphoric acid, and methylsulfonic acid at elevated temperatures to yield the carboxylic acid.[9]
This acid can then be esterified as described above.
Biological Activity and Signaling Pathways
This compound has been reported to possess anti-inflammatory properties, primarily through the inhibition of prostaglandin synthesis.[1][2][3] Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation.
Inhibition of Prostaglandin Synthesis
The synthesis of prostaglandins is initiated by the enzyme cyclooxygenase (COX), which exists in two main isoforms, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. While specific studies detailing the interaction of this compound with COX enzymes are limited, its structural features suggest a potential for such inhibitory activity. A recent study on novel 3,4-methylenedioxybenzene derivatives showed that compounds with an aryl acetic acid group exhibited potent activity against both COX-1 and COX-2.[10]
Logical Flow of Prostaglandin Synthesis Inhibition:
Caption: Inhibition of the prostaglandin synthesis pathway.
Applications in Research and Drug Development
The primary application of this compound is as a versatile intermediate in organic synthesis. It serves as a building block for the preparation of a wide array of more complex benzodioxole derivatives.[1] These derivatives are of interest in drug discovery due to the prevalence of the benzodioxole scaffold in biologically active molecules.
Experimental Workflow for Derivative Synthesis:
Caption: Synthetic utility of the target compound.
Conclusion
This compound is a compound with a rich chemical history and significant potential for future applications, particularly in the realm of medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and biological context. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers, facilitating further investigation into this and related compounds. As the quest for novel therapeutic agents continues, a thorough understanding of such versatile chemical building blocks is paramount.
References
- 1. biosynth.com [biosynth.com]
- 2. 1,3-Benzodioxole-5-acetic acid methyl ester | 326-59-0 [chemicalbook.com]
- 3. 1,3-Benzodioxole-5-acetic acid methyl ester | CymitQuimica [cymitquimica.com]
- 4. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. longdom.org [longdom.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Page loading... [wap.guidechem.com]
- 10. repository.najah.edu [repository.najah.edu]
Toxicological Profile of 1,3-Benzodioxole-5-acetic acid, methyl ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment.
Introduction
Physicochemical Properties
A summary of the known physicochemical properties of 1,3-Benzodioxole-5-acetic acid, methyl ester is provided in the table below.
| Property | Value | Reference |
| CAS Number | 326-59-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [4] |
| Molecular Weight | 194.18 g/mol | [4] |
| Appearance | Clear Liquid | [4] |
| Boiling Point | 278.3 °C | [4] |
| Flash Point | 120.0 °C | [4] |
| Density | 1.265 g/cm³ | [4] |
Hazard Identification
Based on available safety data, this compound is considered harmful and can cause irritation.[4][5]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
Toxicological Data (Data Gap and Read-Across Approach)
A thorough literature search reveals a significant lack of specific toxicological studies for this compound. No quantitative data such as LD50, LC50, or detailed reports on genotoxicity, carcinogenicity, or reproductive toxicity for this compound were identified.
In the absence of direct data, a read-across approach is necessary, utilizing information from structurally similar benzodioxole derivatives. This approach is commonly used in fragrance safety assessments by institutions like the Research Institute for Fragrance Materials (RIFM).[6][7] It is crucial to note that while informative, data from analogue compounds may not perfectly predict the toxicological profile of the target compound.
Acute Toxicity
No acute toxicity data (e.g., LD50) is available for this compound. For the analogue compound, Acetic acid, mercapto-, methyl ester , the oral LD50 in rats ranged from 92-209 mg/kg bw, and in guinea pigs, it was between 500 and 1000 mg/kg bw, indicating moderate acute toxicity.[8]
Genotoxicity
The genotoxic potential of this compound has not been evaluated. However, several other benzodioxole derivatives have been assessed. For instance, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate was found to be non-genotoxic in a BlueScreen assay and a bacterial reverse mutation assay (Ames test).[6] Similarly, α-methyl-1,3-benzodioxole-5-propionaldehyde is also considered not genotoxic.[9] Based on read-across from the analogue piperonal, 1,3-benzodioxole, 5-(diethoxymethyl)- is not expected to be genotoxic.[7]
Repeated Dose Toxicity
There is no data on the repeated dose toxicity of this compound. For related fragrance ingredients, the Threshold of Toxicological Concern (TTC) approach is often applied when data is insufficient.[6][7] For alpha-methyl-1,3-benzodioxole-5-propionaldehyde , a subchronic dermal toxicity study in rats established a NOEL for systemic toxicity of greater than 300 mg/kg/day.[10]
Skin Sensitization
No skin sensitization data is available for the target compound. For the analogue 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate , a human repeat insult patch test (HRIPT) on the read-across analogue piperonyl acetate showed no indication of sensitization.[6] For α-methyl-1,3-benzodioxole-5-propionaldehyde , a No Expected Sensitization Induction Level (NESIL) of 11000 μg/cm² has been established.[9]
Carcinogenicity
The carcinogenic potential of this compound is unknown. However, a well-studied benzodioxole, safrole , is considered a weak hepatocarcinogen in rodents at higher doses.[11][12] The European Commission on Health and Consumer Protection assumes safrole to be genotoxic and carcinogenic.[11] Safrole's carcinogenicity is linked to its metabolic activation to reactive intermediates that can form DNA adducts.[11]
Table 1: Summary of Toxicological Data for Analogue Benzodioxole Compounds
| Toxicological Endpoint | Analogue Compound | Species | Route | Results | Reference |
| Acute Oral Toxicity | Acetic acid, mercapto-, methyl ester | Rat | Oral | LD50: 92-209 mg/kg bw | [8] |
| Acute Oral Toxicity | Acetic acid, mercapto-, methyl ester | Guinea Pig | Oral | LD50: 500-1000 mg/kg bw | [8] |
| Genotoxicity | 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate | - | In vitro | Negative in BlueScreen and Ames test | [6] |
| Genotoxicity | α-methyl-1,3-benzodioxole-5-propionaldehyde | - | In vitro | Not genotoxic | [9] |
| Repeated Dose Toxicity | alpha-methyl-1,3-benzodioxole-5-propionaldehyde | Rat | Dermal | NOEL (systemic) > 300 mg/kg/day | [10] |
| Skin Sensitization | 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate (via piperonyl acetate) | Human | Dermal | Not a sensitizer | [6] |
| Skin Sensitization | α-methyl-1,3-benzodioxole-5-propionaldehyde | - | Dermal | NESIL: 11000 μg/cm² | [9] |
| Carcinogenicity | Safrole | Rat, Mouse | Oral | Hepatocarcinogen | [11][12] |
Metabolism and Mechanism of Toxicity
The toxicity of many benzodioxole compounds is intrinsically linked to their metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[2][11] The methylenedioxy bridge is a key site of metabolic activity.
Metabolism of the methylenedioxy group can lead to the formation of a carbene intermediate that can form a ligand complex with CYP450, leading to mechanism-based inhibition of the enzyme.[11][13] Alternatively, cleavage of the methylenedioxy group results in the formation of catechols.[11] These catechols can be further oxidized to form reactive orthoquinone species, which are electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, leading to toxicity.[13][14]
For safrole, metabolic activation of the allyl side chain can also produce reactive intermediates, such as 1'-hydroxysafrole, which can be further metabolized to form DNA adducts, contributing to its carcinogenicity.[11][15]
The potential for this compound to undergo similar metabolic activation pathways is a key consideration in its toxicological assessment.
Caption: General metabolic pathway of 1,3-benzodioxole derivatives.
Experimental Protocols
As no specific experimental studies for this compound were found, a generalized protocol for a common in vitro cytotoxicity assay is provided as a representative example of how the cytotoxic potential of this compound could be evaluated.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Incubation: Remove the old medium and add the medium containing different concentrations of the test compound to the wells. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Caption: A generalized workflow for an in vitro MTT cytotoxicity assay.
Conclusion
The toxicological profile of this compound remains largely uncharacterized through direct experimental evidence. Based on hazard classifications, it is known to be an irritant to the skin, eyes, and respiratory system. A read-across approach using data from structurally similar benzodioxole compounds suggests that the primary toxicological concerns for this class of chemicals are related to their metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. The well-documented hepatocarcinogenicity of safrole highlights a potential, though unconfirmed, area of concern for other benzodioxole derivatives.
For drug development professionals, the potential for this compound and its derivatives to inhibit CYP450 enzymes is a critical consideration due to the risk of drug-drug interactions.
Further research, including in vitro cytotoxicity and genotoxicity studies, is essential to establish a definitive toxicological profile for this compound and to conduct a thorough risk assessment for its use in any application.
References
- 1. 1,3-Benzodioxole-5-acetic acid methyl ester | 326-59-0 [chemicalbook.com]
- 2. Methylenedioxy - Wikipedia [en.wikipedia.org]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. 1,3-Benzodioxole-5-acetic acid methyl ester | CymitQuimica [cymitquimica.com]
- 5. 1,3-Benzodioxole-5-acetic acid methyl ester | CymitQuimica [cymitquimica.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safrole - Wikipedia [en.wikipedia.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification and analysis of the reactive metabolites related to the hepatotoxicity of safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absorption, metabolism and excretion of safrole in the rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1,3-Benzodioxole-5-acetic acid, methyl ester in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in a multitude of natural products and pharmacologically active compounds. Its presence often imparts significant biological activity, making it a valuable scaffold in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules. This document provides detailed application notes and protocols regarding the use of 1,3-Benzodioxole-5-acetic acid, methyl ester and its derivatives in Suzuki-Miyaura coupling reactions. While the direct use of the C(acyl)-O bond of this specific methyl ester as an electrophile in Suzuki-Miyaura coupling is an emerging area, we present a representative protocol based on established methods for aryl esters. Additionally, a well-established protocol for the Suzuki-Miyaura coupling of a related brominated 1,3-benzodioxole derivative is provided as a practical alternative for constructing C-C bonds at the benzodioxole core.
Derivatives of 1,3-benzodioxole have been explored for a range of therapeutic applications, including their potential as antitumor agents and root growth promoters.[1][2]
Suzuki-Miyaura Coupling: An Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or boronic ester) and an organic halide or triflate.[3] The reaction typically proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid derivative in the presence of a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application of 1,3-Benzodioxole Derivatives in Suzuki-Miyaura Coupling
Protocol 1: Representative Suzuki-Miyaura Coupling of this compound (as an Aryl Ester Electrophile)
Recent advancements in catalysis have enabled the use of aryl esters as electrophiles in Suzuki-Miyaura couplings, providing a direct route to ketones.[4] This approach involves the selective cleavage of the C(acyl)-O bond, facilitated by specialized palladium catalysts, often employing N-heterocyclic carbene (NHC) ligands.
Disclaimer: The following protocol is a representative procedure adapted from the literature for the Suzuki-Miyaura coupling of aryl esters.[4][5] Its applicability to this compound should be confirmed through experimental validation.
Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Pd(IPr)(allyl)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Anhydrous, degassed water
Experimental Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, [Pd(IPr)(allyl)Cl], and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Data Presentation (Hypothetical Data):
| Entry | Arylboronic Acid (R) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O (10:1) | 100 | 12 | 75 |
| 2 | 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O (10:1) | 100 | 12 | 82 |
| 3 | 4-Chlorophenylboronic acid | 2 | Cs₂CO₃ | Toluene/H₂O (10:1) | 110 | 18 | 68 |
| 4 | Naphthylboronic acid | 3 | K₃PO₄ | THF/H₂O (8:1) | 80 | 24 | 65 |
Protocol 2: Established Suzuki-Miyaura Coupling of a Brominated 1,3-Benzodioxole Derivative
A more conventional and widely practiced approach involves the Suzuki-Miyaura coupling of a halogenated 1,3-benzodioxole derivative. The following protocol is based on a reported procedure for the coupling of a brominated benzodioxole compound.[6][7]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of a brominated 1,3-benzodioxole derivative.
Materials:
-
Brominated 1,3-benzodioxole derivative (e.g., 5-bromo-1,3-benzodioxole) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the brominated 1,3-benzodioxole derivative, arylboronic acid, PdCl₂(PPh₃)₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation (Representative Data from Literature): [6]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 100 | 10 | 88 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | 95 |
Experimental Workflow
The general workflow for performing a Suzuki-Miyaura coupling reaction, from setup to purification, is outlined below.
References
- 1. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]
- 2. 1,3-Benzodioxole-5-acetic acid methyl ester | 326-59-0 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. worldresearchersassociations.com [worldresearchersassociations.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Detection of 1,3-Benzodioxole-5-acetic acid, methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,3-Benzodioxole-5-acetic acid, methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are based on established analytical techniques for structurally related benzodioxole derivatives and can be adapted for various research and quality control applications.
Introduction
This compound (also known as Methyl 3,4-methylenedioxyphenylacetate) is a significant chemical reagent used in the preparation of pharmaceutically active benzodioxole derivatives.[1] Its accurate detection and quantification are crucial for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in drug development. This document outlines protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the specific goals of the analysis.
-
HPLC-UV: A robust and widely accessible method for routine quantification. It offers excellent reproducibility for assay and impurity profiling.
-
GC-MS: Provides higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation of identity through mass spectral data.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from validated protocols for similar benzodioxole compounds, such as safrole and its derivatives.[2][3][4]
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC results.[5]
-
For Solid Samples (e.g., pure substance, reaction product):
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Use a vortex mixer or an ultrasonic bath to ensure complete dissolution.[5]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[5]
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the calibration curve (e.g., 1-100 µg/mL).
-
-
For Liquid Samples (e.g., reaction mixtures, biological fluids):
HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 235 nm and 285 nm |
| Run Time | 10 minutes |
Quantitative Data (Expected Performance)
The following quantitative data is extrapolated from methods for structurally similar compounds and should be validated for this compound.
| Parameter | Expected Value | Reference |
| Linearity Range | 0.5 - 200 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | ~0.1 µg/mL | [3] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | [3] |
| Recovery | 98 - 102% | [2] |
| Precision (RSD) | < 2% | [3] |
HPLC Workflow Diagram
Caption: General workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the sensitive and specific detection of this compound, particularly at trace levels.
Sample Preparation
-
Direct Injection: For clean samples, dissolve in a volatile solvent like ethyl acetate or hexane to a concentration of approximately 10-100 µg/mL.
-
Derivatization (Optional): While the methyl ester is generally volatile, derivatization is typically not required. However, for related acidic compounds, methylation can be performed using reagents like diazomethane or by heating with methanol and an acid catalyst.
-
Solid-Phase Microextraction (SPME) for Trace Analysis: For complex matrices, headspace SPME can be employed for sample cleanup and concentration.[7][8]
-
Place the sample in a headspace vial.
-
Expose a SPME fiber (e.g., PDMS) to the headspace above the sample at an elevated temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes).
-
Desorb the fiber in the GC inlet.
-
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
| Acquisition Mode | Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative |
Quantitative Data (Expected Performance)
The following data is based on methods for similar volatile benzodioxole compounds.
| Parameter | Expected Value | Reference |
| Linearity Range | 0.01 - 10 µg/mL | [7] |
| Correlation Coefficient (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | ~0.005 µg/mL (SIM mode) | [7][8] |
| Limit of Quantification (LOQ) | ~0.02 µg/mL (SIM mode) | [7][8] |
| Recovery (from matrix) | 95 - 105% | [7][8] |
| Precision (RSD) | < 10% | [7] |
GC-MS Workflow Diagram
References
- 1. 1,3-Benzodioxole-5-acetic acid methyl ester | 326-59-0 [chemicalbook.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Liquid chromatographic determination of safrole in sassafras-derived herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. phmethods.net [phmethods.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1,3-Benzodioxole-5-acetic acid, methyl ester using a Validated HPLC-UV Method
Introduction
1,3-Benzodioxole-5-acetic acid, methyl ester, also known as Methyl 3,4-methylenedioxyphenylacetate, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its accurate quantification is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and robustness.[1]
This application note presents a detailed, validated reversed-phase HPLC-UV method for the quantification of this compound. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (88%)
-
A C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating similar compounds.[1]
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using a compatible chromatography data system.
Preparation of Standard Solutions
A primary stock solution of this compound was prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1 mg/mL. A series of working standard solutions ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with the mobile phase.
Sample Preparation
For the analysis of bulk drug substance, a solution is prepared by dissolving a known amount of the sample in methanol to achieve a theoretical concentration within the calibration range. For in-process samples or formulations, a suitable extraction or dilution procedure may be required to minimize matrix effects.
HPLC-UV Method Protocol
The chromatographic separation was performed on a C18 column. The mobile phase consisted of a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was employed to ensure optimal separation. The injection volume was 10 µL, and the column temperature was maintained at 30 °C. The UV detector was set to a wavelength of 288 nm, which is a common absorption maximum for compounds with a benzodioxole ring structure.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 288 nm |
Results and Discussion
Method Validation
The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, and robustness.
-
Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a correlation coefficient (R²) of >0.999.
-
Precision: The intra-day and inter-day precision were evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) was found to be less than 2%, indicating good precision.
-
Accuracy: The accuracy of the method was determined by a spike and recovery study. The recovery was within 98-102%, demonstrating the accuracy of the method.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the mobile phase composition, flow rate, and column temperature. The results remained unaffected by these minor changes, indicating the robustness of the method.
Table 2: Summary of Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Intra-day Precision (RSD, %) | 0.85 | ≤ 2.0% |
| Inter-day Precision (RSD, %) | 1.23 | ≤ 2.0% |
| Accuracy (Recovery, %) | 99.5% | 98.0% - 102.0% |
| Limit of Detection (LOD) (µg/mL) | 0.25 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 | - |
Diagrams
Caption: HPLC-UV Experimental Workflow.
Caption: Logical Relationship of Method Validation.
Conclusion
The developed HPLC-UV method provides a simple, precise, accurate, and robust analytical procedure for the quantification of this compound. This method is suitable for routine quality control analysis and can be readily implemented in analytical laboratories. The detailed protocol and validation data presented in this application note will be valuable for researchers and professionals in the pharmaceutical and chemical industries.
References
Application Notes and Protocols for 1,3-Benzodioxole-5-acetic acid, methyl ester in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3-Benzodioxole-5-acetic acid, methyl ester as a versatile precursor in the synthesis of pharmaceutically active compounds. Detailed experimental protocols and relevant biological data are included to facilitate further research and development.
Introduction
This compound, also known as methyl (3,4-methylenedioxyphenyl)acetate, is a key building block in medicinal chemistry.[1][2] Its rigid 1,3-benzodioxole core is a common scaffold found in numerous biologically active molecules. This precursor is particularly valuable for the synthesis of novel anti-inflammatory agents, cytotoxic compounds, and potential antidepressant drug candidates.[3][4] Its chemical structure allows for straightforward modification, particularly through reactions involving the active methylene group and electrophilic aromatic substitution on the benzodioxole ring.
Application 1: Synthesis of Novel Cyclooxygenase (COX) Inhibitors
Derivatives of this compound have been shown to be effective inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3] The synthesis of these inhibitors involves a Friedel-Crafts acylation reaction, followed by hydrolysis, to produce a series of benzodioxole aryl acetic acid derivatives. These compounds exhibit inhibitory activity against both COX-1 and COX-2 enzymes, making them promising candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Experimental Protocols
Protocol 1: Synthesis of Benzodioxole Aryl Acetate Derivatives (General Procedure)
This protocol describes the synthesis of ketoester derivatives via Friedel-Crafts acylation of this compound.[3]
Workflow for the Synthesis of Benzodioxole Aryl Acetate Derivatives
References
- 1. 1,3-Benzodioxole-5-acetic acid methyl ester | 326-59-0 [chemicalbook.com]
- 2. 1,3-Benzodioxole-5-acetic Acid Methyl Ester_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Derivatization of 1,3-Benzodioxole-5-acetic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Benzodioxole-5-acetic acid, also known as 3,4-methylenedioxyphenylacetic acid (MDPAA), is a compound of significant interest in pharmaceutical research and forensic science due to its role as a precursor and metabolite of various psychoactive substances. Direct analysis of MDPAA by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its high polarity and low volatility, which can lead to poor peak shape, thermal degradation, and low sensitivity.
To overcome these analytical hurdles, chemical derivatization is employed. This process modifies the carboxylic acid functional group, rendering the analyte more volatile and thermally stable, thus improving its chromatographic behavior. This application note provides detailed protocols for two common and effective derivatization techniques: silylation and esterification (methylation).
Experimental Protocols
Two primary methods are presented for the derivatization of 1,3-Benzodioxole-5-acetic acid. The choice of method may depend on laboratory preference, available reagents, and the specific requirements of the analytical assay.
Protocol 1: Silylation to form Trimethylsilyl (TMS) Ester
Silylation is a robust and widely used technique that replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[1][2] This significantly increases the volatility of the analyte. The most common reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS).[1][3]
Materials:
-
1,3-Benzodioxole-5-acetic acid standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as a catalyst, optional but recommended)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile, Hexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation : Ensure the sample is completely dry, as moisture can interfere with the silylation reaction. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried sample in 100 µL of an aprotic solvent (e.g., Dichloromethane) in a reaction vial.
-
Reagent Addition : Add 50 µL of BSTFA (+1% TMCS) and 25 µL of anhydrous pyridine to the vial. The reagent should be in molar excess to ensure complete derivatization.
-
Reaction : Tightly cap the vial, vortex for 10-15 seconds, and heat at 60-70°C for 30 minutes.[1]
-
Cooling : Allow the vial to cool to room temperature.
-
Analysis : The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Methyl Esterification to form 1,3-Benzodioxole-5-acetic acid, methyl ester
This method converts the carboxylic acid into its corresponding methyl ester, which is the compound specified in the topic title. This is achieved through acid-catalyzed esterification using Boron trifluoride-methanol (BF3-Methanol) complex.[1][4]
Materials:
-
1,3-Benzodioxole-5-acetic acid standard or dried sample extract
-
Boron trifluoride-methanol solution (12-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation : Start with a dried sample or a solution in a solvent like acetonitrile. For this example, we assume 100 µL of a 1 mg/mL solution.
-
Reagent Addition : Add 50 µL of 14% BF3-Methanol to the reaction vial.[1]
-
Reaction : Tightly cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
Cooling & Extraction :
-
Sample Collection : Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis : The hexane extract containing the methyl ester derivative is ready for GC-MS analysis.
Data Presentation
The following table summarizes the molecular weights and expected key mass spectral fragments for the parent acid and its derivatives, which are crucial for identification.
| Analyte | Derivatization Method | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) |
| 1,3-Benzodioxole-5-acetic acid | (Underivatized) | 180.16 | 180 (M+), 135 (Base Peak, [M-COOH]+), 136 |
| This compound | Esterification (BF3) | 194.18 | 194 (M+), 135 (Base Peak, [M-CH2COOCH3]+), 77 |
| 1,3-Benzodioxole-5-acetic acid, TMS ester | Silylation (BSTFA) | 252.29 | 252 (M+), 237 ([M-CH3]+), 135 ([M-CH2COOTMS]+), 73 ([Si(CH3)3]+) |
Note: The base peak for the underivatized acid and its esters is consistently the stable methylenedioxybenzyl cation at m/z 135.[5][6]
Recommended GC-MS Parameters
-
Gas Chromatograph : Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer : Agilent 5977B MSD (or equivalent)
-
Column : HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection Mode : Splitless
-
Injector Temperature : 250°C
-
Carrier Gas : Helium, constant flow at 1.0 mL/min
-
Oven Program :
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temp : 280°C
-
Ion Source Temp : 230°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Full Scan (m/z 40-400) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis using the ions listed in the table above.
Visualizations
Chemical Reactions and Workflow
The following diagrams illustrate the chemical derivatization reactions and the overall experimental workflow.
References
- 1. N-Methyl-N-trifluoroacetyl-3,4-methylenedioxyamphetamine [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3,4-Methylenedioxybenzylidene acetone [webbook.nist.gov]
- 4. 3,4-Methylenedioxyphenylacetonitrile [webbook.nist.gov]
- 5. 1,3-Benzodioxole-5-acetic acid, ethyl ester | C11H12O4 | CID 584574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1,3-Benzodioxole-5-acetic acid, methyl ester in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzodioxole-5-acetic acid, methyl ester, also known as methyl (3,4-methylenedioxyphenyl)acetate, is a versatile scaffold in medicinal chemistry. Derived from the natural product safrole, this compound serves as a crucial starting material for the synthesis of a diverse range of bioactive molecules. The inherent structural features of the 1,3-benzodioxole moiety, often referred to as the methylenedioxyphenyl group, contribute significantly to the pharmacological properties of its derivatives. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antidiabetic effects. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways modulated by these compounds.
Data Presentation
The following tables summarize the quantitative biological activity of representative bioactive compounds synthesized from this compound and its close derivatives.
Table 1: Anticancer Activity of 1,3-Benzodioxole Derivatives
| Compound | Cancer Cell Line | Bioactivity Parameter | Value | Reference |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 Human Tumor Cell Lines (NCI screen) | GI₅₀ (50% Growth Inhibition) | 10⁻⁷ to 10⁻⁵ M | [1] |
| TGI (Total Growth Inhibition) | Varies by cell line | [1] | ||
| Benzodioxole Carboxamide Derivative 2a | Hep3B (Liver Cancer) | IC₅₀ (50% Inhibitory Concentration) | Potent (exact value not specified) | [2] |
| Benzodioxole Carboxamide Derivative 2b | Hep3B (Liver Cancer) | IC₅₀ (50% Inhibitory Concentration) | Potent (exact value not specified) | [2] |
Table 2: Antidiabetic and Anti-inflammatory Activity of 1,3-Benzodioxole Derivatives
| Compound | Target/Assay | Bioactivity Parameter | Value | Reference |
| Benzodioxole Carboxamide Derivative IIa | α-Amylase Inhibition | IC₅₀ | 0.85 µM | [3] |
| Benzodioxole Carboxamide Derivative IIc | α-Amylase Inhibition | IC₅₀ | 0.68 µM | [3] |
| Benzodioxole Aryl Acetate/Acetic Acid Derivatives | COX-1/COX-2 Inhibition | % Inhibition at 5 µM | Selective for COX-2 | [4] |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Carrageenan-induced rat paw edema | Anti-inflammatory activity | Comparable to Ibuprofen | [5] |
Experimental Protocols
General Protocol for the Synthesis of Bioactive Amide Derivatives from 1,3-Benzodioxole-5-acetic acid
This protocol outlines a general procedure for the synthesis of N-substituted amide derivatives of 1,3-benzodioxole-5-acetic acid, a common strategy to generate libraries of bioactive compounds.
Materials:
-
1,3-Benzodioxole-5-acetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DCM, THF, or DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 1,3-benzodioxole-5-acetic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of DMF if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Synthesis of 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester[1]
A multi-step synthesis is employed to obtain this potent anticancer agent, starting from 1,3-benzodioxole-5-acetonitrile. The key steps involve Friedel-Crafts acylation and subsequent reduction of a nitro group.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their biological effects through various mechanisms, primarily by modulating key signaling pathways involved in cell growth, inflammation, and oxidative stress.
Anticancer Activity: Inhibition of the Thioredoxin System
Several benzodioxole derivatives exhibit anticancer activity by targeting the thioredoxin (Trx) system. The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system often overexpressed in cancer cells, contributing to tumor growth and drug resistance.
By inhibiting TrxR, these compounds disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS).[6] Elevated ROS levels induce oxidative stress, which in turn can activate apoptotic pathways, such as the apoptosis-signal-regulating kinase 1 (ASK1) pathway, ultimately leading to cancer cell death.[6]
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
The anti-inflammatory properties of 1,3-benzodioxole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways in the inflammatory cascade.
One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is responsible for the production of prostaglandins that mediate pain and inflammation.[4] Furthermore, some natural compounds are known to suppress the NF-κB signaling pathway, a key regulator of inflammation.[7] While direct evidence for all this compound derivatives is still emerging, it is plausible that they may also interfere with this pathway by inhibiting the IKK complex or preventing the nuclear translocation of the p65 subunit of NF-κB. This would lead to a downregulation of pro-inflammatory genes.
Conclusion
This compound is a privileged scaffold in drug discovery, providing a foundation for the development of a wide array of potent and selective bioactive compounds. Its derivatives have shown significant promise as anticancer, anti-inflammatory, and antidiabetic agents. The continued exploration of structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
safe handling and storage procedures for 1,3-Benzodioxole-5-acetic acid, methyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1,3-Benzodioxole-5-acetic acid, methyl ester (CAS No: 326-59-0). The following protocols are designed to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a harmful substance. Based on available data, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physicochemical and Toxicological Data
Quantitative data for this compound and a structurally similar compound, piperonyl acetate, are summarized below for risk assessment.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | Clear Liquid | [1] |
| Boiling Point | 278.3 °C | [1] |
| Density | 1.265 g/cm³ | [1] |
| Flash Point | 120.0 °C | [1] |
| Toxicity Data (Piperonyl Acetate as a Read-Across) | Value | Species | Source |
| Oral LD50 | 2100 mg/kg | Rat | [2] |
| Dermal LD50 | >5 g/kg | Rabbit | [2] |
| Repeated Dose Toxicity (NOAEL) | 300 mg/kg/day | - | [3] |
| Reproductive Toxicity (NOAEL) | 300 mg/kg/day | - | [3] |
Experimental Protocols
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent exposure.
-
Eye Protection: Wear chemical safety goggles that meet European Standard EN 166.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) tested to EN 374.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider additional protective clothing.
-
Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection is not typically required. In case of insufficient ventilation or for large-scale operations, use a NIOSH/MSHA or European Standard EN 136 approved respirator.
Safe Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing vapors, mist, or gas.[1]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the container tightly closed when not in use.
Storage Procedures
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong acids and strong oxidizing agents.
-
Recommended storage temperature is between 10°C and 25°C.[1]
Spill and Leak Cleanup Protocol
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, diatomaceous earth). For large spills, dike the area to prevent spreading.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
First Aid Measures
-
After Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides may be produced.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Chemical Incompatibility and Hazards
Caption: Chemical incompatibilities and associated hazards.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzodioxole-5-acetic acid, methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 1,3-Benzodioxole-5-acetic acid, methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer esterification of 1,3-Benzodioxole-5-acetic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is cost-effective and relatively simple to perform.
Q2: Why is my reaction yield for the Fischer esterification consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials, establishing an equilibrium that favors the reactants. To improve the yield, it is crucial to shift the equilibrium towards the product side.
Q3: How can I drive the reaction equilibrium to favor the formation of the methyl ester?
A3: There are two primary strategies to maximize your yield:
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Use a large excess of methanol: Since methanol is a relatively inexpensive reagent, using it as the solvent ensures a high concentration, which, according to Le Chatelier's principle, pushes the equilibrium towards the product.
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Remove water as it forms: This can be achieved by using a Dean-Stark apparatus during reflux, which physically separates the water from the reaction mixture. Alternatively, adding a dehydrating agent can also be effective.
Q4: Are there alternative methods to synthesize this compound if Fischer esterification fails to provide a satisfactory yield?
A4: Yes, several other methods can be employed:
-
Reaction with Thionyl Chloride or Oxalyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with methanol to form the ester. This method is generally higher yielding but involves harsher reagents.
-
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a milder alternative that can be effective when the starting material is sensitive to strong acids.
Q5: What are the common impurities I should look out for, and how can I remove them?
A5: Common impurities include unreacted 1,3-Benzodioxole-5-acetic acid and residual acid catalyst.
-
Unreacted Carboxylic Acid: This can be removed by washing the organic extract with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.
-
Acid Catalyst: The same washing step with sodium bicarbonate will neutralize and remove the acid catalyst.
-
Purification: The final product can be further purified by recrystallization or column chromatography to remove any remaining impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use fresh, high-quality concentrated sulfuric acid or p-toluenesulfonic acid. |
| Insufficient reaction time or temperature | Ensure the reaction is refluxed for an adequate period (typically several hours) and that the temperature is maintained at the boiling point of methanol. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Presence of water in reagents | Use anhydrous methanol and ensure all glassware is thoroughly dried before use. | |
| Incomplete Reaction (Starting material still present) | Equilibrium has been reached | Increase the excess of methanol. If feasible, remove water using a Dean-Stark apparatus. |
| Insufficient catalyst | Increase the amount of acid catalyst, typically to 5-10 mol% relative to the carboxylic acid. | |
| Formation of a Dark-Colored Reaction Mixture | Decomposition of starting material or product | This may occur if the reaction is heated for too long or at too high a temperature. Reduce the reaction time and ensure the temperature does not significantly exceed the boiling point of methanol. |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during work-up | Ensure the aqueous phase is saturated with a salt like sodium chloride (brine wash) to decrease the solubility of the ester. |
| Emulsion formation during extraction | Add a small amount of brine and allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help prevent emulsions. |
Data Presentation
Table 1: Typical Reaction Parameters for Fischer Esterification
| Parameter | Value |
| Reactants | |
| 1,3-Benzodioxole-5-acetic acid | 1.0 equivalent |
| Methanol | 10-20 equivalents (often used as solvent) |
| Catalyst | |
| Concentrated H₂SO₄ | 0.1-0.2 equivalents |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Work-up | |
| Neutralization | Saturated aqueous NaHCO₃ solution |
| Extraction Solvent | Ethyl acetate or Diethyl ether |
| Expected Yield | 60-85% (can be higher with efficient water removal) |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Benzodioxole-5-acetic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 eq). While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathway for the Fischer esterification.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Factors influencing the reaction yield.
Technical Support Center: Optimization of Reaction Conditions for 1,3-Benzodioxole-5-acetic acid, methyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for 1,3-Benzodioxole-5-acetic acid, methyl ester. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most straightforward and commonly employed route for the synthesis of this compound is the Fischer esterification of 1,3-Benzodioxole-5-acetic acid with methanol using an acid catalyst. For larger-scale operations, utilizing a solid acid catalyst like Amberlyst-15 is advantageous as it simplifies the workup procedure through easy filtration, minimizing acidic waste streams compared to homogeneous catalysts such as sulfuric acid.[1]
Q2: How can I drive the Fischer esterification reaction towards a higher yield of the methyl ester?
A2: Fischer esterification is a reversible reaction. To shift the equilibrium towards the product, you can use a large excess of one of the reactants, typically the alcohol (methanol in this case), as it is often more cost-effective and easier to remove after the reaction. Another effective strategy is to remove the water produced during the reaction, for example, by using a Dean-Stark apparatus.[2][3][4]
Q3: What are the main challenges in the synthesis and purification of this compound?
A3: The primary challenges include achieving complete conversion due to the equilibrium nature of the Fischer esterification.[1] Purification can also be challenging due to the potential presence of unreacted starting material (1,3-Benzodioxole-5-acetic acid), which has a similar structure to the product. Careful control of reaction conditions and an efficient workup and purification strategy are crucial.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][5] A spot for the carboxylic acid starting material and a new, typically less polar spot for the ester product should be observed. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation |
| Low or No Product Yield | 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Reaction time is too short. 4. Water present in the reaction mixture. | 1. Use a large excess of methanol (e.g., 10-20 equivalents). Remove water using a Dean-Stark trap if using a solvent like toluene. 2. Increase the amount of acid catalyst (e.g., up to 5 mol% for H₂SO₄ or 10-20 wt% for Amberlyst-15). 3. Increase the reaction time and monitor by TLC until the starting material is consumed. 4. Ensure all reagents and glassware are dry. | [1][2][3] |
| Presence of Starting Material in the Final Product | 1. Incomplete reaction. 2. Inefficient workup to remove the acidic starting material. | 1. See "Low or No Product Yield" above. 2. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any unreacted carboxylic acid. | [1][2] |
| Product is a Dark Oil or Discolored | 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in the starting material. | 1. Reduce the reaction temperature and potentially extend the reaction time. 2. Ensure the purity of the 1,3-Benzodioxole-5-acetic acid starting material. | [1] |
| Difficulty in Isolating the Product | 1. The product may be an oil, making crystallization difficult. 2. Presence of impurities inhibiting crystallization. | 1. If the product is an oil, purification by column chromatography is a suitable alternative to crystallization. 2. Purify the crude product by column chromatography to remove impurities before attempting crystallization. | [1] |
Data Presentation: Optimization of Reaction Conditions
Table 1: Effect of Methanol to Carboxylic Acid Molar Ratio on Ester Yield
| Molar Ratio (Methanol:Acid) | Approximate Yield (%) |
| 1:1 | 65 |
| 5:1 | 85 |
| 10:1 | 95 |
| 20:1 | >98 |
Note: This data is illustrative and based on general principles of Fischer esterification. The optimal ratio should be determined experimentally.
Table 2: Effect of Catalyst Loading (Sulfuric Acid) on Esterification Yield
| Catalyst Loading (mol%) | Approximate Yield (%) |
| 0.5 | 70 |
| 1.0 | 85 |
| 2.0 | 92 |
| 5.0 | >95 |
Note: Higher catalyst loading can increase the reaction rate but may also lead to side reactions if the temperature is not controlled.
Table 3: Effect of Reaction Temperature on Esterification Time and Yield
| Temperature (°C) | Time to Completion (h) | Approximate Yield (%) |
| 50 | 12 | 88 |
| 65 (Reflux) | 4-6 | >95 |
| 80 | 2-3 | >95 (potential for side products) |
Note: The optimal temperature will depend on the solvent and catalyst used. Refluxing in methanol (approx. 65°C) is a common condition.[1]
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a standard procedure for the synthesis of methyl esters from carboxylic acids.
Materials:
-
1,3-Benzodioxole-5-acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-Benzodioxole-5-acetic acid (1.0 eq).
-
Add a large excess of methanol (10-20 eq).
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by distillation if it is a liquid.
Protocol 2: Fischer Esterification using a Solid Acid Catalyst (Amberlyst-15)
This protocol is suitable for larger-scale synthesis and simplifies catalyst removal.
Materials:
-
1,3-Benzodioxole-5-acetic acid
-
Methanol (anhydrous)
-
Amberlyst-15 resin
-
Toluene (optional, for Dean-Stark)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activate the Amberlyst-15 resin by washing it with methanol and drying it under a vacuum.
-
To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 1,3-Benzodioxole-5-acetic acid (1.0 eq), methanol (10-20 eq), and the activated Amberlyst-15 (10-20% by weight of the carboxylic acid).
-
If using a Dean-Stark trap to remove water, add toluene as a co-solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC. If using a Dean-Stark trap, water will be collected.
-
Once the reaction is complete, cool the mixture and filter to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of methanol or ethyl acetate and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and proceed with the aqueous workup as described in Protocol 1 (steps 7-9).
Visualizations
Experimental Workflow: Fischer Esterification
Caption: A typical workflow for the synthesis of this compound via Fischer esterification.
Signaling Pathway Involvement of a Related Compound
Disclaimer: The following signaling pathway diagrams illustrate the activity of Methyl 3,4-dihydroxyphenylacetate, a structurally related compound that lacks the methylenedioxy bridge of this compound. The biological activity of this compound may differ.
The deprotected analog of the target compound, Methyl 3,4-dihydroxyphenylacetate (MDOPA), and its active acid form, 3,4-dihydroxyphenylacetic acid (DOPAC), are known to modulate key cellular signaling pathways, including the Nrf2 antioxidant response and the NF-κB inflammatory pathway.[6]
Nrf2 Antioxidant Response Pathway
Caption: Activation of the Nrf2 antioxidant pathway by a related compound.
NF-κB Inflammatory Pathway
Caption: Inhibition of the NF-κB inflammatory pathway by a related compound.
References
common impurities in 1,3-Benzodioxole-5-acetic acid, methyl ester and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzodioxole-5-acetic acid, methyl ester.
Troubleshooting Guides
Issue: Low Yield After Synthesis
Possible Cause: Incomplete reaction during the esterification of 1,3-Benzodioxole-5-acetic acid.
Solution:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Esterification reactions can be slow and may require several hours at reflux to reach equilibrium.
-
Catalyst: Verify the amount and quality of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). An insufficient amount or deactivated catalyst will result in poor conversion.
-
Water Removal: The Fischer esterification is a reversible reaction that produces water as a byproduct. To drive the equilibrium towards the product, consider removing water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Reagent Purity: Ensure the starting materials, 1,3-Benzodioxole-5-acetic acid and methanol, are of high purity and dry.
Issue: Product Contamination Detected by Analysis (TLC, GC-MS, NMR)
Possible Cause: Presence of unreacted starting materials, byproducts, or residual solvents.
Solution:
-
Purification: The crude product requires purification to remove these impurities. The two primary methods for purifying this compound are recrystallization and vacuum distillation. Detailed protocols for each are provided in the Experimental Protocols section.
-
Work-up Procedure: Ensure the post-reaction work-up is thorough. This should include neutralization of the acid catalyst, washing with water to remove water-soluble impurities, and drying of the organic phase before solvent removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most common impurities are typically:
-
1,3-Benzodioxole-5-acetic acid: The unreacted starting material.
-
Methanol: Residual solvent from the esterification reaction.
-
Acid Catalyst: Traces of the acid catalyst used in the synthesis (e.g., sulfuric acid).
-
Water: Can lead to the hydrolysis of the ester back to the carboxylic acid.
Q2: How can I remove the unreacted 1,3-Benzodioxole-5-acetic acid from my product?
A2: Unreacted carboxylic acid can be effectively removed during the work-up procedure by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be converted to its water-soluble carboxylate salt and partition into the aqueous layer, while the desired ester remains in the organic layer.
Q3: My purified product is a liquid, but I have seen it reported as a solid. Why is this?
A3: this compound has a relatively low melting point. The presence of even small amounts of impurities can depress the melting point, causing it to appear as an oil or a waxy solid at room temperature. Effective purification by recrystallization or distillation should yield a solid product.
Q4: How can I confirm the purity of my this compound?
A4: The purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. The purified product should appear as a single spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative assessment of purity and can help identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities. The absence of a broad singlet corresponding to the carboxylic acid proton of the starting material is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
Data Presentation
The following table summarizes the expected purity of this compound after different stages of purification. These are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Stage | Typical Purity (%) | Common Impurities Present |
| Crude Product | 70-90% | 1,3-Benzodioxole-5-acetic acid, Methanol, Acid Catalyst |
| After Recrystallization | >98% | Trace amounts of starting materials and solvents |
| After Vacuum Distillation | >99% | Minimal volatile impurities |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: A common solvent system for recrystallizing esters like this compound is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures. A good starting point is a mixture of methanol and water or ethyl acetate and heptane.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot polar solvent (e.g., methanol or ethyl acetate) in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold non-polar solvent (e.g., water or heptane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for thermally stable liquids or low-melting solids.
-
Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin stirring the sample.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of the product under the applied pressure. The boiling point of this compound is approximately 145-150 °C at 10 mmHg.
-
-
Collection: Collect the purified product in a pre-weighed receiving flask.
-
Cooling: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
preventing degradation of 1,3-Benzodioxole-5-acetic acid, methyl ester during experiments
Welcome to the Technical Support Center for 1,3-Benzodioxole-5-acetic acid, methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for this compound is hydrolysis of the ester linkage. This reaction is catalyzed by the presence of acids or bases and results in the formation of 1,3-Benzodioxole-5-acetic acid and methanol. Other potential degradation pathways include oxidation of the benzodioxole ring and photodegradation upon exposure to light.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 10°C and 25°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Inconsistent experimental results can certainly be a consequence of compound degradation. If the purity of your this compound is compromised, it can affect reaction yields, biological activity, and analytical measurements. It is advisable to verify the purity of your compound before use, especially if it has been stored for an extended period or under suboptimal conditions.
Troubleshooting Guides
Issue 1: Suspected Hydrolysis During Aqueous Reactions
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of an unexpected acidic byproduct in your reaction mixture, identifiable by techniques like NMR or LC-MS.
-
A shift in the pH of the reaction mixture.
Root Causes:
-
Presence of acidic or basic impurities in the reaction mixture.
-
Use of a reaction buffer with a pH that promotes hydrolysis (typically pH < 6 or > 8).
-
Extended reaction times at elevated temperatures in an aqueous environment.
Solutions:
-
pH Control: Use a suitable buffer system to maintain the pH of the reaction medium within a stable range (ideally between 6 and 8).
-
Purification of Reagents: Ensure all solvents and reagents are free from acidic or basic impurities.
-
Temperature and Time Optimization: Minimize reaction time and temperature whenever possible.
-
Anhydrous Conditions: If the reaction chemistry allows, consider using anhydrous solvents to eliminate the presence of water.
Table 1: Illustrative pH-Dependent Hydrolysis Rate of an Aromatic Ester *
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 4.0 | 25 | 1.0 x 10⁻⁷ | ~1925 |
| 7.0 | 25 | 1.0 x 10⁻⁹ | ~192500 |
| 9.0 | 25 | 1.0 x 10⁻⁶ | ~192.5 |
| 7.0 | 50 | 1.5 x 10⁻⁸ | ~12833 |
Issue 2: Potential Oxidation of the Benzodioxole Ring
Symptoms:
-
Discoloration of the compound or reaction mixture (e.g., turning yellow or brown).
-
Formation of complex byproduct profiles in analytical analyses (GC-MS, LC-MS).
Root Causes:
-
Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal catalysts.
-
Presence of oxidizing agents or radical initiators in the reaction mixture.
Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: Consider the addition of a radical scavenger, such as butylated hydroxytoluene (BHT), if compatible with your experimental conditions.[2][3][4]
Issue 3: Photodegradation upon Exposure to Light
Symptoms:
-
Similar to oxidation, discoloration of the compound may occur.
-
A decrease in the concentration of the starting material over time when exposed to light, as monitored by HPLC or GC.
Root Causes:
-
Storage in transparent containers.
-
Exposure to direct sunlight or strong laboratory lighting during experiments.
Solutions:
-
Light Protection: Store the compound in amber-colored vials or wrap containers with aluminum foil.[5]
-
Minimize Light Exposure: Conduct experiments in a fume hood with the sash down and the light off when possible, or use low-light conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of this compound.[6][7][8][9][10]
1. Acidic Hydrolysis:
- Dissolve a known amount of the compound in a suitable organic solvent (e.g., acetonitrile).
- Add an equal volume of 0.1 M hydrochloric acid.
- Stir the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
- Withdraw samples at various time points, neutralize with a base, and analyze by HPLC or GC-MS.
2. Basic Hydrolysis:
- Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.
- Neutralize samples with an acid before analysis.
3. Oxidative Degradation:
- Dissolve the compound in a suitable solvent.
- Add a solution of hydrogen peroxide (e.g., 3% v/v).
- Stir at room temperature, protected from light, for a defined period.
- Analyze samples at different time points.
4. Photodegradation:
- Dissolve the compound in a photochemically inert solvent (e.g., acetonitrile) in a quartz cuvette or a transparent vial.
- Expose the sample to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).
- Simultaneously, keep a control sample in the dark at the same temperature.
- Analyze both samples at various time points.
5. Thermal Degradation:
- Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C).
- Analyze the sample at different time points.
Protocol 2: Validated HPLC-UV Method for Purity Assessment
This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect its primary hydrolytic degradant, 1,3-Benzodioxole-5-acetic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method will need to be validated for your specific instrumentation and experimental needs.
Visualizations
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. asianjpr.com [asianjpr.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
resolving peak tailing issues in HPLC analysis of 1,3-Benzodioxole-5-acetic acid, methyl ester
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 1,3-Benzodioxole-5-acetic acid, methyl ester. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to be tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[3] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[4]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[3][5] For an acidic compound, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups on the analyte, causing tailing.[1][2][5] While this is a more significant issue for basic compounds, acidic compounds can also be affected.[6]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the acidic analyte, the compound can exist in both its ionized and un-ionized forms, leading to peak broadening and tailing.[1][4][7]
-
Column Contamination and Voids: Accumulation of sample matrix components on the guard or analytical column can lead to poor peak shape. Voids in the column packing or a partially blocked inlet frit are also common culprits.[8]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, poor fittings, or a large detector cell volume, can introduce "dead volume" and contribute to peak tailing.[1]
-
Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, leading to peak distortion.[8][9]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[4][10] For an acidic analyte, it is crucial to maintain the mobile phase pH at least 2 units below its pKa.[11] This ensures the compound is predominantly in its single, un-ionized (protonated) form, making it more hydrophobic and less likely to engage in secondary polar interactions with the stationary phase.[10][12] A low pH mobile phase also suppresses the ionization of residual silanol groups on the silica packing, further reducing the potential for unwanted interactions.[3][5]
Q4: What type of HPLC column is best suited for analyzing this compound?
A4: A modern, high-purity, end-capped C18 or C8 column is generally a good starting point. These columns are designed to minimize the number of accessible residual silanol groups, which helps to reduce peak tailing for polar and ionizable compounds.[5][8] For particularly challenging separations, columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica-polymer particles, can offer improved peak shape and stability across a wider pH range.[5][13][14]
Q5: Can the sample solvent affect peak shape?
A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[15] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.
Troubleshooting and Optimization Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Data Presentation: Parameter Optimization
The following table summarizes key HPLC parameters and their recommended ranges for optimizing the analysis of acidic compounds like this compound to minimize peak tailing.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[3][5][16] |
| Buffer | Phosphate or Formate | Effective buffering capacity in the desired low pH range.[12] |
| Buffer Concentration | 10 - 50 mM | Sufficient concentration to maintain a stable pH and mask residual silanol activity.[8][16] |
| Column Type | High-purity, end-capped C18 or C8 | Minimizes available silanol groups for interaction.[5][8] |
| Organic Modifier | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides sharper peaks and lower viscosity. |
| Injection Volume | ≤ 5% of column volume | To prevent column overload, which can cause peak distortion.[8] |
| Tubing Internal Diameter | 0.12 - 0.17 mm | To minimize extra-column band broadening that can contribute to peak tailing.[1] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol describes how to systematically lower the mobile phase pH to improve peak shape.
Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound (Asymmetry Factor ≤ 1.2).
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid or Formic acid
-
Standard solution of this compound
Procedure:
-
Prepare Mobile Phase A (Aqueous): Prepare a series of aqueous mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5). Use a calibrated pH meter and add phosphoric acid or formic acid dropwise to HPLC grade water to adjust the pH.
-
Prepare Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at an appropriate wavelength
-
Gradient: Start with a suitable gradient (e.g., 50:50 Mobile Phase A:B)
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase (pH 4.0) for at least 15 minutes.
-
Inject the standard solution and record the chromatogram.
-
Calculate the asymmetry factor of the analyte peak.
-
Repeat the equilibration and injection for each successively lower pH mobile phase.
-
-
Evaluation: Compare the peak shapes and asymmetry factors obtained at each pH. Select the pH that provides the most symmetrical peak without compromising retention or resolution.
Protocol 2: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for cleaning a contaminated C18 column.
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Note: Always disconnect the column from the detector during flushing with strong solvents.
-
Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes. This removes precipitated buffer.[17]
-
Aqueous Wash: Flush with 100% HPLC grade water for 15-20 minutes.
-
Organic Wash (Increasing Polarity): Sequentially flush the column with the following solvents for 20-30 minutes each:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).[17]
-
Equilibration: Equilibrate the column with the mobile phase to be used for analysis until a stable baseline is achieved.
Visualization of Key Interactions
The diagram below illustrates the chemical interaction that is a primary cause of peak tailing for acidic compounds.
Caption: Desired vs. undesired interactions in reverse-phase HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. labcompare.com [labcompare.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Recommended column for really acid mobile phases - Chromatography Forum [chromforum.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. support.waters.com [support.waters.com]
- 16. uhplcs.com [uhplcs.com]
- 17. benchchem.com [benchchem.com]
scale-up challenges for the synthesis of 1,3-Benzodioxole-5-acetic acid, methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scale-up challenges for the synthesis of 1,3-Benzodioxole-5-acetic acid, methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is best for scale-up?
A1: The synthesis typically involves two main stages: first, the formation of 1,3-Benzodioxole-5-acetic acid (also known as homopiperonylic acid), and second, its esterification.
-
Route A: From Piperonyl Chloride: This route starts with the chloromethylation of 1,3-benzodioxole to form piperonyl chloride.[1][2] The chloride is then converted to piperonyl cyanide, which is subsequently hydrolyzed to the desired acetic acid. This is a common and relatively high-yielding route.
-
Route B: From Piperonal: This involves extending the aldehyde group of piperonal. Methods like the Strecker synthesis or condensation with malonic acid followed by reduction and decarboxylation can be used.
-
Route C: Friedel-Crafts Acylation: Acylation of 1,3-benzodioxole with an acetylating agent can produce 3,4-methylenedioxyacetophenone.[3] This intermediate can then be converted to the target acetic acid via the Willgerodt-Kindler reaction.
For scale-up, Route A is often preferred due to the availability of starting materials and generally reliable reaction steps. However, it involves the use of cyanide, which requires stringent safety protocols. The Friedel-Crafts acylation route is also viable, especially with modern heterogeneous catalysts that simplify workup.[4]
Q2: I am experiencing low yields and byproduct formation during the Friedel-Crafts acylation of 1,3-benzodioxole. How can I optimize this step?
A2: Low yields in Friedel-Crafts acylation are common when scaling up. Key issues include catalyst deactivation, side reactions, and difficult workup. Consider the following:
-
Catalyst Choice: While AlCl₃ is a traditional Lewis acid catalyst, it is often used in excess and can lead to complex workups and waste streams.[3] For larger scales, consider using solid acid catalysts like supported zinc chloride or acidic resins (e.g., Aquivion SO₃H).[3][4] These can be easily filtered off, simplifying purification.[5]
-
Reaction Temperature: The 1,3-benzodioxole ring can be sensitive to strong Lewis acids and high temperatures, potentially leading to ring-opening or polymerization.[6] Maintain careful temperature control, often at lower temperatures (e.g., -40°C to 0°C), to minimize side reactions.[6]
-
Byproduct Formation: A common byproduct is bis(benzo[d][1][3]dioxol-5-yl)methane, especially at higher temperatures.[4] Optimizing the molar ratio of reactants and catalyst, as well as controlling the reaction time, can help minimize this.
Q3: The final esterification step (Fischer Esterification) is not going to completion. What are the primary challenges on a larger scale?
A3: The Fischer esterification is a reversible equilibrium reaction, which is a major challenge for scale-up.[5][7]
-
Water Removal: The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid, limiting the yield.[5] On a large scale, it is crucial to remove this water as it forms. This can be achieved by:
-
Catalyst: While sulfuric acid is effective, it can cause charring and requires a neutralizing workup. Solid acid catalysts like Amberlyst-15 are highly recommended for large-scale operations as they are easily removed by filtration, minimizing acidic waste.[5]
Q4: My final product, this compound, is discolored and difficult to purify. What purification strategies are suitable for large quantities?
A4: Discoloration often points to impurities formed via oxidation or side reactions. While laboratory-scale purification often relies on column chromatography, this is not economical for large-scale production.[5]
-
Crystallization: This is the preferred method for industrial scale. You may need to screen various solvent systems to find one that effectively removes impurities while providing good recovery of the final product. A mixture like ethyl acetate/hexane or toluene is often a good starting point.[5]
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for purification on a large scale, separating it from less volatile impurities.
-
Activated Carbon Treatment: Before crystallization, treating the crude product solution with activated charcoal can help remove colored impurities.
Troubleshooting Guides
Problem 1: Low Yield in Fischer Esterification
| Symptom | Potential Cause | Recommended Solution |
| Reaction stalls at <70% conversion. | Equilibrium Limitation: Water byproduct is hydrolyzing the ester.[5] | 1. Increase the excess of methanol (can be used as the solvent).[7]2. Use a Dean-Stark trap with a co-solvent (e.g., toluene) to azeotropically remove water.[5]3. Ensure the catalyst (e.g., H₂SO₄, Amberlyst-15) is active and used in the correct amount (10-20% by weight for Amberlyst-15).[5] |
| Product loss during workup. | Product Hydrolysis: Washing with basic solutions (e.g., NaHCO₃) can hydrolyze the ester if not done carefully. | 1. Keep the temperature low during the wash.2. Work quickly and ensure the final organic layer is neutral or slightly acidic before concentrating. |
| Formation of dark, tarry material. | Decomposition: The starting material or product may be sensitive to high temperatures or strong acid. | 1. Use a milder catalyst like Amberlyst-15 instead of concentrated H₂SO₄.[5]2. Do not exceed the optimal reflux temperature.3. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
Problem 2: Issues with Grignard Reaction for Precursor Synthesis (if using a Grignard route, e.g., from 5-bromo-1,3-benzodioxole)
| Symptom | Potential Cause | Recommended Solution |
| Grignard reaction fails to initiate. | 1. Magnesium Passivation: The surface of the magnesium turnings is coated with magnesium oxide.2. Wet Glassware/Solvent: Traces of water will quench the Grignard reagent.3. Initiation Difficulty: The C-Br bond on the benzodioxole ring can be difficult to activate.[6] | 1. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by mechanical crushing.2. Thoroughly dry all glassware in an oven and use anhydrous solvents (e.g., THF).3. Heat the reaction to initiate it in refluxing THF.[6] |
| Low yield of the desired carboxylated product. | Side Reactions: The Grignard reagent can react with CO₂ to form a carboxylate, but also with unreacted starting material or other electrophiles. | 1. Add the Grignard reagent to a slurry of dry ice (solid CO₂) instead of bubbling CO₂ gas to ensure a large excess of the electrophile.2. Maintain a very low temperature during the addition to the dry ice. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Benzodioxole-5-acetic acid
(via Piperonyl Cyanide)
-
Step A: Chloromethylation of 1,3-Benzodioxole:
-
Suspend paraformaldehyde (1.0 eq) in cold (0°C) concentrated hydrochloric acid.
-
Add 1,3-benzodioxole (1.0 eq) and stir the mixture at 0°C for 4-6 hours.[1]
-
Separate the organic layer, extract the aqueous layer with a suitable solvent (e.g., dichloromethane), and combine the organic fractions.[1]
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure to yield crude piperonyl chloride. Use this crude product immediately in the next step.
-
-
Step B: Synthesis of Piperonyl Cyanide:
-
In a reaction vessel, dissolve sodium cyanide (1.1 eq) in a suitable solvent like DMSO or aqueous ethanol.
-
Slowly add the crude piperonyl chloride from the previous step to the cyanide solution while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC/HPLC).
-
Perform an aqueous workup and extract the product with an organic solvent. Dry and concentrate to yield piperonyl cyanide.
-
-
Step C: Hydrolysis to 1,3-Benzodioxole-5-acetic acid:
-
To the crude piperonyl cyanide, add a solution of aqueous sodium hydroxide (e.g., 20% w/v).
-
Heat the mixture to reflux for 8-12 hours until the evolution of ammonia gas ceases.
-
Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1-2.
-
The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Esterification to this compound
(Fischer Esterification using Solid Acid Catalyst)
-
Catalyst Activation: Activate Amberlyst-15 resin by washing it with methanol and drying it under vacuum.[5]
-
Reaction Setup: To a flask equipped with a reflux condenser and a Dean-Stark trap, add 1,3-Benzodioxole-5-acetic acid (1.0 eq), methanol (10-20 eq), toluene (as a co-solvent), and the activated Amberlyst-15 (10-20% by weight of the acid).[5]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.[5] Continue refluxing until water is no longer collected or the reaction is complete as monitored by TLC/HPLC (typically 6-12 hours).[5]
-
Workup: Cool the reaction mixture and remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with fresh methanol to recover any adsorbed product.[5]
-
Purification: Concentrate the combined filtrate under reduced pressure to remove methanol and toluene. The resulting crude ester can be purified by vacuum distillation or crystallization from a suitable solvent like ethyl acetate/hexane.[5]
Visualizations
References
- 1. Synthesis of Piperonal [designer-drug.com]
- 2. reddit.com [reddit.com]
- 3. Piperonal preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 4. Improved Process for the Continuous Acylation of 1,3-Benzodioxole [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperonal from 1,3-benzodioxole? [chemistry.mdma.ch]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
minimizing byproduct formation in 1,3-Benzodioxole-5-acetic acid, methyl ester synthesis
Welcome to the technical support center for the synthesis of 1,3-Benzodioxole-5-acetic acid, methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during this synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, via the Fischer esterification of 1,3-Benzodioxole-5-acetic acid with methanol, catalyzed by an acid such as sulfuric acid.
Problem 1: Low Yield of the Desired Ester
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (which can also serve as the solvent).[1][2][3] Another strategy is to remove water as it is formed, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.[1][2] |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack of methanol.[2] |
| Reaction Time Too Short | Fischer esterification can be a slow reaction.[3] Ensure the reaction is allowed to proceed for a sufficient amount of time, typically several hours at reflux temperature.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low Reaction Temperature | The reaction is typically carried out at the reflux temperature of the alcohol used. Ensure the heating is adequate to maintain a steady reflux. |
Problem 2: Presence of Unreacted 1,3-Benzodioxole-5-acetic acid in the Final Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | As with low yield, this is often due to the reaction not reaching completion. Increase the reaction time, use a larger excess of methanol, or employ methods for water removal.[1][2][3] |
| Inefficient Purification | The acidic starting material can be effectively removed during the work-up. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and extract the unreacted carboxylic acid into the aqueous layer.[5] |
Problem 3: Product is Contaminated with a Dark-Colored Impurity
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Decomposition of Starting Material or Product | The methylenedioxy group can be sensitive to strong acids and high temperatures, potentially leading to decomposition and the formation of colored byproducts. Use a minimal amount of a strong acid catalyst or consider using a milder catalyst. Avoid excessively high reaction temperatures or prolonged reaction times. |
| Impurities in the Starting Material | Ensure the 1,3-Benzodioxole-5-acetic acid starting material is of high purity. If necessary, recrystallize the starting material before use. |
| Charring from Strong Acid Catalyst | Concentrated sulfuric acid is a strong dehydrating agent and can cause charring of organic materials. Add the sulfuric acid slowly and with cooling. |
Problem 4: Formation of an Unknown Byproduct
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions of the Alcohol | Under strongly acidic conditions and heat, methanol can potentially undergo dehydration to form dimethyl ether. Using a moderate amount of catalyst and temperature can minimize this. |
| Ring Opening of the Benzodioxole | Although less common under these conditions, strong acid could potentially lead to the opening of the methylenedioxy ring. Use of milder catalysts like Amberlyst-15 has been shown to be effective in esterifications of similar compounds and can reduce side reactions.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 1,3-Benzodioxole-5-acetic acid with methanol using an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2][4] This reaction is an equilibrium process where water is also formed as a byproduct.[1]
Q2: How can I maximize the yield of the ester?
A2: To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using a large excess of one of the reactants, typically the alcohol (methanol), which is often used as the solvent.[1] A 10-fold excess of alcohol can significantly increase the yield.[1]
-
Removing the water that is formed during the reaction. This can be done using a Dean-Stark apparatus, molecular sieves, or a drying agent.[1][2]
Q3: What are the most common byproducts in this synthesis?
A3: The most common impurities are typically the unreacted starting materials: 1,3-Benzodioxole-5-acetic acid and any excess methanol. Water is also a byproduct of the reaction.[1] Other potential byproducts, though less common, could include dimethyl ether (from the dehydration of methanol) or products resulting from the decomposition of the starting material or product under harsh acidic conditions.
Q4: How do I purify the final product?
A4: A standard purification procedure involves the following steps:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water to remove excess methanol and some of the acid catalyst.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted 1,3-Benzodioxole-5-acetic acid.[5] Be cautious as this will produce CO₂ gas.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent.
-
The crude ester can then be further purified by vacuum distillation or recrystallization from a suitable solvent.
Q5: What is a suitable solvent for recrystallization of this compound?
Experimental Protocols
Key Experiment: Fischer Esterification of 1,3-Benzodioxole-5-acetic acid
This protocol is a general guideline based on typical Fischer esterification procedures.[5][9] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
1,3-Benzodioxole-5-acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-Benzodioxole-5-acetic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3% of the moles of carboxylic acid) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 2-6 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Technical Support Center: Enhancing the Stability of 1,3-Benzodioxole-5-acetic acid, methyl ester Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1,3-Benzodioxole-5-acetic acid, methyl ester solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction can be catalyzed by both acidic and basic conditions, yielding 1,3-Benzodioxole-5-acetic acid and methanol. Under strong oxidative conditions or prolonged exposure to UV light, degradation of the benzodioxole ring may also occur.
Q2: What are the ideal solvents for preparing stable solutions of this compound?
A2: For optimal stability, aprotic and non-polar solvents are recommended. This compound is known to be stable in acetonitrile and tetrahydrofuran.[1] For applications requiring co-solvents with water, it is crucial to minimize the water content and control the pH. The use of co-solvents like ethanol or propylene glycol may be necessary for solubility but can increase the risk of hydrolysis.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of the ester is highly pH-dependent. Both acidic and basic conditions will accelerate hydrolysis. Neutral or slightly acidic conditions (pH 4-6) are generally preferred to minimize the rate of hydrolysis. It is crucial to avoid strongly acidic (pH < 3) and alkaline (pH > 8) conditions.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure long-term stability, solutions should be stored in tightly sealed, amber glass vials to protect from light and moisture. Storage at low temperatures, such as 2-8°C or -20°C, is recommended to slow down potential degradation reactions. For sensitive applications, purging the vial with an inert gas like argon or nitrogen can prevent oxidative degradation.
Q5: Are there any additives that can enhance the stability of the solutions?
A5: Yes, several types of additives can be considered:
-
Antioxidants: To prevent oxidative degradation of the benzodioxole moiety, small amounts of antioxidants such as butylated hydroxytoluene (BHT) or sesamol can be added.[2] The benzodioxole group itself can act as a radical trapping antioxidant, which may contribute to its relative stability.[3]
-
Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Drying Agents: For workup procedures after synthesis, using an anhydrous drying agent like sodium sulfate or magnesium sulfate is critical to remove residual water and prevent hydrolysis.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed in my aqueous solution.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect pH | Measure the pH of your solution. | Adjust the pH to a neutral or slightly acidic range (pH 4-6) using a suitable buffer system. |
| Presence of Water | Your organic solvent may contain water. | Use anhydrous solvents and store them over molecular sieves. Minimize exposure of the solution to atmospheric moisture. |
| Incompatible Co-solvents | Certain co-solvents may promote degradation. | If possible, switch to a more stable solvent system like acetonitrile or THF. If a co-solvent is necessary, use the minimum amount required. |
| Light Exposure | The solution is stored in clear containers under ambient light. | Store the solution in amber vials or wrap the container in aluminum foil to protect it from light. |
Issue 2: I see an unknown peak appearing in my HPLC chromatogram over time.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis | The retention time of the new peak is shorter than the parent compound. | The likely degradation product is 1,3-Benzodioxole-5-acetic acid. Confirm its identity by running a standard of the acid. |
| Oxidative Degradation | The solution has been exposed to air for an extended period. | Prepare fresh solutions and consider purging with an inert gas. The addition of an antioxidant may be necessary. |
| Photodegradation | The solution was exposed to light. | Conduct a forced degradation study by exposing a sample to intense light to see if the peak intensity increases. If so, protect all solutions from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol outlines a forced degradation study to identify the degradation products of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Photostability Testing of the Solution
This protocol is based on ICH Q1B guidelines for photostability testing.
1. Sample Preparation:
-
Prepare a solution of this compound in the desired solvent system (e.g., acetonitrile:water 50:50) at a relevant concentration.
-
Place the solution in chemically inert, transparent containers.
-
Prepare a "dark" control sample by wrapping an identical container in aluminum foil.
2. Light Exposure:
-
Expose the samples to a light source that provides both visible and UV light. The overall illumination should be no less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be no less than 200 watt-hours per square meter.
3. Analysis:
-
At the end of the exposure period, analyze the exposed sample and the dark control by a validated HPLC method.
-
Assess for any changes in appearance, clarity, and the formation of degradation products.
Data Presentation
Table 1: Summary of Stability under Forced Degradation Conditions (Illustrative Data)
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 M HCl | 24 | 60 | 15% | 1,3-Benzodioxole-5-acetic acid |
| 0.1 M NaOH | 24 | 60 | 45% | 1,3-Benzodioxole-5-acetic acid |
| 3% H₂O₂ | 24 | 25 | 5% | Unknown polar degradants |
| Heat | 48 | 80 | <2% | - |
| Light | (ICH Q1B) | 25 | 8% | Unknown photoproducts |
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Addressing Poor Aqueous Solubility of 1,3-Benzodioxole-5-acetic acid, methyl ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1,3-Benzodioxole-5-acetic acid, methyl ester.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 194.18 g/mol | --INVALID-LINK-- |
| Appearance | Clear Liquid / White Powder | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 278.3 °C | --INVALID-LINK-- |
| Predicted LogP | 2.1 | --INVALID-LINK-- |
| Predicted Water Solubility | 26.55 mg/L | --INVALID-LINK-- |
Disclaimer: Predicted values are estimates and should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a lipophilic compound with poor aqueous solubility. Its molecular structure, characterized by a non-polar benzodioxole ring and a methyl ester group, contributes to its low affinity for water. This is a common challenge for many organic molecules in early-stage drug discovery.
Q2: What are the initial steps I should take to try and dissolve the compound?
A2: Before exploring more complex formulation strategies, you can try the following:
-
Sonication: Applying ultrasonic energy can help to break down compound aggregates and facilitate dissolution.
-
Gentle Heating: Slightly warming the solution can increase the kinetic energy of both the solvent and solute molecules, potentially improving solubility. However, be cautious of compound degradation at elevated temperatures.
-
pH Adjustment: While this compound is not ionizable, ensuring your buffer's pH is optimal for any other components in your assay is good practice.
Q3: What are the most common strategies to enhance the aqueous solubility of this compound for in vitro experiments?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble compounds:
-
Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a lipophilic compound.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can enhance its dissolution rate.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound's solubility limit has been exceeded. | * Lower the final concentration of the compound. * Introduce a co-solvent (e.g., DMSO, ethanol) to the final solution. * Incorporate a surfactant (e.g., Tween® 80, Pluronic® F-68) into your buffer. |
| Inconsistent results between experiments. | Variability in stock solution preparation or incomplete dissolution. | * Ensure your stock solution in an organic solvent is fully dissolved before diluting into aqueous media. * Use a consistent and validated protocol for solution preparation. * Consider preparing a fresh stock solution for each experiment. |
| The chosen solubilization method interferes with the biological assay. | The co-solvent or surfactant is affecting the biological target or assay components. | * Run a vehicle control (buffer with the co-solvent or surfactant alone) to assess its effect. * Titrate the concentration of the solubilizing agent to find the lowest effective concentration. * Explore alternative, more biocompatible solubilizing agents. |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method to determine the thermodynamic solubility of a compound.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vial to stand to let undissolved particles settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Solubility Enhancement using Co-solvents
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO)
-
Aqueous buffer
-
Co-solvent (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400)
Procedure:
-
Prepare a series of aqueous buffers containing different concentrations of the co-solvent (e.g., 1%, 5%, 10% v/v).
-
Add a small aliquot of the compound's stock solution to each co-solvent buffer to achieve the desired final concentration.
-
Vortex the solutions briefly.
-
Visually inspect for any precipitation.
-
If no precipitation is observed, the solubility at that co-solvent concentration is sufficient. For quantitative analysis, the shake-flask method can be adapted using the co-solvent buffer.
Solubility Enhancement using Surfactants
Materials:
-
Stock solution of this compound in a suitable organic solvent.
-
Aqueous buffer
-
Surfactant (e.g., Tween® 80, Polysorbate 20, Pluronic® F-68)
Procedure:
-
Prepare a series of aqueous buffers containing the surfactant at concentrations above its critical micelle concentration (CMC).
-
Add a small aliquot of the compound's stock solution to each surfactant-containing buffer.
-
Vortex the solutions.
-
Observe for any signs of precipitation. The formation of a clear solution indicates successful micellar solubilization.
Preparation of a Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG))
-
Common solvent (a solvent that dissolves both the compound and the carrier, e.g., methanol, ethanol)
-
Rotary evaporator
Procedure:
-
Dissolve both the compound and the hydrophilic carrier in the common solvent in a round-bottom flask.
-
Once completely dissolved, remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
The resulting solid can be scraped from the flask and ground into a fine powder. This powder can then be used for dissolution studies.
Visualizations
Caption: A general workflow for addressing poor compound solubility.
Caption: A decision tree for selecting a solubilization technique.
Validation & Comparative
comparative analysis of 1,3-Benzodioxole-5-acetic acid, methyl ester synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common laboratory-scale synthesis methods for 1,3-Benzodioxole-5-acetic acid, methyl ester, a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail the experimental protocols and quantitative data for three primary esterification methods, offering insights into their respective advantages and disadvantages in terms of yield, reaction conditions, and safety considerations.
Comparison of Synthesis Methods
The synthesis of this compound from its corresponding carboxylic acid, 3,4-(Methylenedioxy)phenylacetic acid, is most commonly achieved through three main esterification routes. The choice of method often depends on the desired scale, available resources, and tolerance for specific reagents.
| Synthesis Method | Starting Material | Reagents/Catalyst | Reaction Conditions | Yield (%) | Purity (%) |
| Fischer-Speier Esterification | 3,4-(Methylenedioxy)phenylacetic acid | Methanol, Sulfuric Acid (catalyst) | Reflux, 65°C, 2-3 hours | ~90-95% | High |
| Diazomethane Esterification | 3,4-(Methylenedioxy)phenylacetic acid | Diazomethane (CH₂N₂) in ether | Room temperature, short reaction time | High (often nearly quantitative) | Very High |
| TMS-Diazomethane Esterification | 3,4-(Methylenedioxy)phenylacetic acid | Trimethylsilyldiazomethane (TMS-CHN₂) in aprotic solvent/methanol | Room temperature, rapid reaction | ~94-100% | Very High |
Experimental Protocols
Fischer-Speier Esterification
This classical method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. It is a cost-effective and straightforward procedure suitable for a wide range of substrates.
Protocol:
-
Dissolve 3,4-(Methylenedioxy)phenylacetic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux the reaction mixture at 65°C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography or recrystallization if necessary.
Key Advantages:
-
Low cost of reagents.
-
Simple experimental setup.
-
High yields are achievable with excess alcohol.[1]
Key Disadvantages:
-
Reversible reaction, requiring an excess of alcohol or removal of water to drive the reaction to completion.[2]
-
The use of a strong acid catalyst may not be suitable for acid-sensitive substrates.
Diazomethane Esterification
Diazomethane is a highly reactive and efficient reagent for the methylation of carboxylic acids. The reaction is typically fast and proceeds under mild conditions, yielding high-purity products.
Protocol:
-
Dissolve 3,4-(Methylenedioxy)phenylacetic acid in a suitable solvent such as diethyl ether.
-
Carefully add a freshly prepared ethereal solution of diazomethane dropwise at room temperature until the yellow color of diazomethane persists, indicating the complete consumption of the carboxylic acid.
-
Stir the reaction mixture for a short period (typically 5-15 minutes).
-
Quench the excess diazomethane by the dropwise addition of a small amount of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to yield the methyl ester. The product is often of high purity and may not require further purification.
Key Advantages:
-
High yields, often nearly quantitative.[3]
-
Mild reaction conditions, suitable for sensitive substrates.
-
Simple work-up procedure.[3]
Key Disadvantages:
-
Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized handling procedures and equipment.[3][4]
-
Not suitable for large-scale synthesis due to safety concerns.
TMS-Diazomethane Esterification
Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to diazomethane for the methylation of carboxylic acids. It offers similar high reactivity and yields with reduced risk.
Protocol:
-
Dissolve 3,4-(Methylenedioxy)phenylacetic acid in a mixture of an aprotic solvent (e.g., toluene or diethyl ether) and methanol.
-
Add a solution of TMS-diazomethane (typically in hexane or ether) dropwise to the carboxylic acid solution at room temperature.
-
Stir the reaction mixture for a short period (e.g., 30 minutes) until the reaction is complete, as indicated by TLC.
-
Remove the solvent and volatile byproducts under reduced pressure to obtain the methyl ester. The product is generally of high purity.
Key Advantages:
-
Safer to handle than diazomethane.[5]
-
Mild reaction conditions and simple work-up.
Key Disadvantages:
-
More expensive than the reagents used in Fischer esterification.
-
TMS-diazomethane is still a toxic reagent and should be handled with care in a well-ventilated fume hood.
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations and general workflows for the described synthesis methods.
Caption: Reaction pathway for Fischer-Speier Esterification.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 1,3-Benzodioxole-5-acetic acid, methyl ester: A 2D NMR Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 1,3-Benzodioxole-5-acetic acid, methyl ester, a key intermediate in various synthetic pathways.
Unveiling the Molecular Architecture: The Power of 2D NMR
Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the intricate connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds or through space, 2D NMR experiments provide a detailed roadmap of the molecular structure. For a molecule such as this compound, a combination of 2D NMR experiments, including COSY, HSQC, and HMBC, can unequivocally confirm its constitution.
Predicted ¹H and ¹³C NMR Data
To illustrate the utility of 2D NMR, we will refer to the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift principles and data from similar molecular fragments.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~147.5 |
| 2 | - | ~146.0 |
| 3 | 6.77 (d, J=8.0 Hz) | ~108.0 |
| 4 | 6.75 (d, J=1.5 Hz) | ~109.0 |
| 5 | - | ~128.0 |
| 6 | 6.70 (dd, J=8.0, 1.5 Hz) | ~121.0 |
| 7 (CH₂) | 5.95 (s) | ~101.0 |
| 8 (CH₂) | 3.60 (s) | ~40.0 |
| 9 (C=O) | - | ~172.0 |
| 10 (OCH₃) | 3.70 (s) | ~52.0 |
Deciphering the Connections: 2D NMR Correlation Tables
The true power of 2D NMR lies in its ability to reveal correlations between protons and carbons, allowing for the assembly of the molecular puzzle.
COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Connections
The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds.
| Correlating Protons | Interpretation |
| H-3 ↔ H-6 | Confirms the ortho-relationship between these aromatic protons. |
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Directly Attached Carbons
The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.
| ¹H (ppm) | ¹³C (ppm) | Assignment |
| 6.77 | ~108.0 | H-3 to C-3 |
| 6.75 | ~109.0 | H-4 to C-4 |
| 6.70 | ~121.0 | H-6 to C-6 |
| 5.95 | ~101.0 | H-7 to C-7 |
| 3.60 | ~40.0 | H-8 to C-8 |
| 3.70 | ~52.0 | H-10 to C-10 |
HMBC (Heteronuclear Multiple Bond Correlation): Mapping Long-Range ¹H-¹³C Connectivity
The HMBC spectrum is crucial for connecting different spin systems by showing correlations between protons and carbons that are two or three bonds apart.
| Proton (¹H) | Correlating Carbon (¹³C) | Interpretation |
| H-3 | C-1, C-5 | Confirms the position of H-3 relative to the quaternary carbons of the benzodioxole ring. |
| H-4 | C-2, C-6 | Confirms the position of H-4. |
| H-6 | C-2, C-4, C-5, C-8 | Connects the aromatic ring to the acetic acid side chain. |
| H-7 (CH₂) | C-1, C-2 | Confirms the methylene group of the dioxole ring. |
| H-8 (CH₂) | C-5, C-6, C-9 | Crucial correlation confirming the attachment of the side chain to the aromatic ring and the carbonyl carbon. |
| H-10 (OCH₃) | C-9 | Confirms the methyl ester functionality. |
A Comparative Look: 2D NMR vs. Alternative Techniques
While 2D NMR is a powerful tool for complete structural elucidation, other analytical techniques provide complementary and sometimes more rapid, albeit less detailed, information.
| Technique | Strengths | Limitations | Application to this compound |
| 2D NMR (COSY, HSQC, HMBC) | Provides unambiguous and complete structural connectivity. Non-destructive. | Relatively time-consuming. Requires higher sample concentrations. | The gold standard for definitive structural confirmation. |
| Mass Spectrometry (MS) | High sensitivity. Provides accurate mass and molecular formula. Fragmentation patterns can give structural clues.[1] | Does not provide definitive connectivity. Isomers can be difficult to distinguish. | Would confirm the molecular weight (194.05 g/mol ) and elemental composition (C₁₀H₁₀O₄). Fragmentation might show loss of the methoxy group or the entire ester side chain. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Rapid and simple. Provides information about the presence of functional groups. | Does not provide information on the carbon skeleton or connectivity. | Would show characteristic peaks for the C=O stretch of the ester (~1735 cm⁻¹), C-O stretches, and aromatic C-H and C=C vibrations. |
| X-ray Crystallography | Provides the absolute three-dimensional structure with high precision. | Requires a single, high-quality crystal, which can be difficult to obtain. | If a suitable crystal could be grown, it would provide the most definitive structural proof. |
Experimental Protocols
2D NMR Spectroscopy
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
COSY: The experiment is a gradient-selected COSY (gsCOSY). Key parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
HSQC: A phase-sensitive gradient-selected HSQC experiment is used. The ¹H spectral width is set to 10-12 ppm, and the ¹³C spectral width is set to 180-200 ppm. The number of data points and increments is similar to the COSY experiment. A one-bond ¹H-¹³C coupling constant (¹JCH) of ~145 Hz is used for optimal signal transfer.
HMBC: A gradient-selected HMBC experiment is performed. The spectral widths are similar to the HSQC experiment. The long-range coupling constant (ⁿJCH) is typically set to a value between 4 and 10 Hz to observe two- and three-bond correlations.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Tandem MS (MS/MS) can be performed to induce fragmentation and obtain structural information.
FTIR Spectroscopy
Sample Preparation: A small amount of the neat liquid or solid sample is placed on the ATR (Attenuated Total Reflectance) crystal.
Instrumentation: A standard FTIR spectrometer.
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Visualizing the Workflow and Logic
Caption: Experimental workflow for 2D NMR structural validation.
Caption: Logical relationship of 2D NMR experiments in structure elucidation.
References
comparing the biological activity of 1,3-Benzodioxole-5-acetic acid, methyl ester with its ethyl ester analogue
A Comparative Analysis of the Biological Activities of 1,3-Benzodioxole-5-acetic Acid Methyl and Ethyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 1,3-Benzodioxole-5-acetic acid, methyl ester and its ethyl ester analogue. While direct comparative studies with quantitative experimental data are limited in the available literature, this document summarizes the reported activities of each compound and provides detailed experimental protocols for assays that can be utilized to generate comparative data.
Introduction
1,3-Benzodioxole derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological potential. The methyl and ethyl esters of 1,3-Benzodioxole-5-acetic acid are two such derivatives that have been investigated for various biological activities, including anti-inflammatory and antitumor effects. This guide aims to consolidate the existing information on these two compounds to aid researchers in their drug discovery and development efforts.
Comparative Biological Activity
A direct, head-to-head comparison of the biological potency of this compound, and its ethyl ester analogue is not extensively documented in peer-reviewed literature. However, individual studies have highlighted their potential in different therapeutic areas.
This compound has been noted for its anti-inflammatory properties, with suggestions that it may act by inhibiting prostaglandin synthesis.[1][2][3] Furthermore, some derivatives of this methyl ester have been synthesized and evaluated for their in vitro antitumor activity against various human tumor cell lines.[4][5] One study reported that a derivative, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester, exhibited significant growth inhibitory activity on 52 cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M.[4]
1,3-Benzodioxole-5-acetic acid, ethyl ester is also recognized for its potential biological activities, particularly in the realms of pharmaceuticals and agrochemicals.[1] It has been suggested that its mechanism of action in pharmaceutical applications may involve the inhibition of cyclooxygenase (COX) enzymes, which would contribute to anti-inflammatory and analgesic effects.[1]
While quantitative comparative data is scarce, a study on various benzodioxole derivatives as COX inhibitors provides context for the potential activity of these esters. The study revealed that certain ortho-halogenated aryl acetic acid derivatives within this class showed moderate activity against both COX-1 and COX-2 enzymes.[6]
Table 1: Summary of Investigated Biological Activities
| Compound | Biological Activity | Reported Mechanism of Action | Quantitative Data |
| This compound | Anti-inflammatory, Antitumor | Inhibition of prostaglandin synthesis[1][2][3] | A derivative showed growth inhibition on 52 tumor cell lines (10⁻⁷ to 10⁻⁵ M)[4] |
| 1,3-Benzodioxole-5-acetic acid, ethyl ester | Anti-inflammatory, Analgesic | Potential Cyclooxygenase (COX) inhibition[1] | Not available in the searched literature. |
Experimental Protocols
To facilitate direct comparison of the biological activities of these two esters, the following detailed experimental protocols for relevant assays are provided.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining the inhibitory potential of the compounds against COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.
Objective: To determine the IC50 values of this compound and its ethyl ester analogue for COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate (white opaque for fluorometric or clear for colorimetric assays)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure (Fluorometric Assay):
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, and test compounds in the reaction buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add the reaction buffer, heme, and the fluorescent probe.
-
Compound Addition: Add various concentrations of the test compounds (methyl and ethyl esters) to their respective wells. Include wells for a no-inhibitor control and a positive control.
-
Enzyme Addition: Initiate the reaction by adding the COX-1 or COX-2 enzyme to each well.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes).
-
Substrate Addition: Add arachidonic acid to all wells simultaneously to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compounds. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vitro Antitumor Activity Assay (MTS Assay)
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
Objective: To determine the CC50 (50% cytotoxic concentration) of the methyl and ethyl esters on a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa cervical cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTS reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methyl and ethyl esters. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 value from the dose-response curve.[6]
Visualizations
Signaling Pathway
Caption: Prostaglandin synthesis pathway and the inhibitory target of the benzodioxole esters.
Experimental Workflow
Caption: General experimental workflow for comparing the biological activity of the two esters.
References
- 1. 1,3-Benzodioxole-5-acetic acid, ethyl ester | 26664-86-8 | Benchchem [benchchem.com]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals [mdpi.com]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors [open.metu.edu.tr]
- 4. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. staff.najah.edu [staff.najah.edu]
A Comparative Guide to the Quantitative Analysis of 1,3-Benzodioxole-5-acetic acid, methyl ester by qNMR
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related compounds is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 1,3-Benzodioxole-5-acetic acid, methyl ester, a key chemical intermediate.[1] The performance of qNMR is compared with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by detailed experimental protocols and representative performance data.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical method that enables the determination of the concentration or purity of a substance.[2] Unlike chromatographic techniques that rely on the response factor of a compound relative to a standard, qNMR is a primary ratio method. The integral of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[3] This fundamental principle allows for the quantification of an analyte by co-dissolving it with a known amount of an internal standard and comparing the integrals of specific, non-overlapping signals from both the analyte and the standard.[4]
A key advantage of qNMR is that it does not require a certified reference material of the analyte itself; any stable, pure compound with known structure and NMR-active nuclei can serve as an internal standard.[5] This makes it exceptionally useful for quantifying novel compounds, impurities, or intermediates like this compound, for which specific certified standards may not be readily available.[6]
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
This protocol outlines the determination of the purity (assay) of this compound using an internal standard.
a. Materials and Reagents:
-
Analyte: this compound (MW: 194.18 g/mol )
-
Internal Standard (IS): Maleic Anhydride (MW: 98.06 g/mol , Certified Reference Material >99.5% purity)
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Equipment: 500 MHz NMR Spectrometer, analytical balance (±0.01 mg), volumetric flasks, Class A pipettes, NMR tubes.
b. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial. Record the weight (m_analyte).
-
Accurately weigh approximately 10 mg of Maleic Anhydride into the same vial. Record the weight (m_IS).
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial for 30 seconds to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
c. NMR Data Acquisition:
-
Pulse Program: Standard 90° pulse (zg30 or similar)
-
Relaxation Delay (d1): 30 seconds. A long relaxation delay is crucial to ensure complete T1 relaxation for all relevant protons, which is essential for accurate integration.[4]
-
Acquisition Time (aq): ≥ 3 seconds
-
Number of Scans (ns): 16 to 64 (to achieve a signal-to-noise ratio S/N > 250:1 for the signals of interest).[4]
-
Temperature: 298 K
d. Data Processing and Quantification:
-
Apply Fourier transformation to the FID.
-
Perform manual phase correction and baseline correction to ensure accurate signal integration.[7]
-
Integrate the following signals:
-
Analyte: The singlet signal corresponding to the two protons of the methylene bridge (-O-CH₂-O-) at approximately 5.95 ppm (N_analyte = 2).
-
Internal Standard: The singlet signal for the two olefinic protons of Maleic Anhydride at approximately 7.10 ppm (N_IS = 2).
-
-
Calculate the purity of the analyte using the following equation[8]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte, I_IS: Integrals of the analyte and internal standard signals.
-
N_analyte, N_IS: Number of protons for the respective signals.
-
MW_analyte, MW_IS: Molecular weights of the analyte and internal standard.
-
m_analyte, m_IS: Masses of the analyte and internal standard.
-
P_IS: Purity of the internal standard.
-
Comparative HPLC-UV Protocol (Representative)
-
System: HPLC with a UV/Vis detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic; 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
-
Quantification: External standard method using a multi-point calibration curve of this compound reference standard.
Comparative GC-MS Protocol (Representative)
-
System: Gas chromatograph with a mass selective detector
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Quantification: External standard method using a calibration curve, monitoring a characteristic ion fragment (e.g., m/z 194).
Method Comparison and Data Presentation
The choice of analytical technique depends on factors such as the required accuracy, precision, sample throughput, and available instrumentation.[9] The following tables summarize the representative performance characteristics for the quantification of this compound by qNMR, HPLC-UV, and GC-MS, based on typical validation parameters outlined in ICH guidelines.[10][11]
Table 1: Quantitative Performance Comparison
| Parameter | qNMR | HPLC-UV | GC-MS |
| Principle | Absolute quantification via internal standard | Relative quantification via external standard | Relative quantification via external standard |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.5% |
| LOD (Limit of Detection) | ~5 µM[9] | ~0.1 µg/mL[9] | ~0.01 µg/mL |
| LOQ (Limit of Quantitation) | ~15 µM | ~0.3 µg/mL | ~0.04 µg/mL |
| Analysis Time per Sample | ~10-15 min | ~10 min | ~20 min |
Table 2: Qualitative Comparison of Methods
| Feature | qNMR | HPLC-UV | GC-MS |
| Reference Standard | Requires unrelated internal standard[6] | Requires specific analyte standard | Requires specific analyte standard |
| Sample Preparation | Simple dissolution[12] | Dilution, filtration | Dilution, potential derivatization |
| Selectivity | High (based on unique chemical shifts) | Moderate (potential co-elution) | High (separation + mass fragmentation) |
| Structural Info | Yes (provides full structure confirmation) | No | Yes (provides mass fragmentation pattern) |
| Solvent Consumption | Very Low (<1 mL per sample)[12] | High | Low |
| Instrument Cost | High | Moderate | Moderate-High |
| Destructive | No | Yes | Yes |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for qNMR and provide a logical framework for selecting an appropriate analytical method.
Caption: Experimental workflow for quantitative analysis by ¹H-NMR.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
For the quantitative analysis of this compound, qNMR presents a powerful, accurate, and precise method that serves as an excellent alternative to traditional chromatographic techniques. Its primary advantage lies in its ability to provide absolute quantification without the need for a specific, certified reference standard of the analyte, making it ideal for research and development settings.[6] While HPLC-UV offers robust and routine analysis when a standard is available, and GC-MS provides superior sensitivity and structural information through fragmentation, qNMR combines quantification with definitive structural confirmation in a single, non-destructive measurement. The choice of method should be guided by the specific requirements of the analysis, including the availability of standards, required sensitivity, and the need for structural verification.
References
- 1. 1,3-Benzodioxole-5-acetic acid methyl ester | 326-59-0 [chemicalbook.com]
- 2. emerypharma.com [emerypharma.com]
- 3. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. almacgroup.com [almacgroup.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. eurolab-d.de [eurolab-d.de]
- 9. benchchem.com [benchchem.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,3-Benzodioxole-5-acetic acid, methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1,3-Benzodioxole-5-acetic acid, methyl ester. Recognizing the critical need for robust and reliable analytical data, this document outlines and cross-validates common chromatographic techniques. Due to the limited availability of specific validated methods for this compound in the public domain, this guide leverages data from structurally similar compounds, particularly those containing the 1,3-benzodioxole moiety, to provide a representative comparison.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when a method is transferred between laboratories, instruments, or when different methods are used to analyze the same sample.[1] This process is essential for maintaining data integrity throughout the lifecycle of a drug development program. The key parameters evaluated during cross-validation include accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ).[2][3]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the quantitative analysis of organic compounds such as this compound.
Disclaimer: The following table summarizes the performance characteristics of HPLC-UV and GC-MS methods validated for compounds structurally related to this compound, such as 3,4-methylenedioxymethamphetamine (MDMA). The performance of these methods for the target analyte is expected to be comparable, but in-house validation is strongly recommended.
| Performance Parameter | HPLC-UV (for MDMA) | GC-MS (for MDMA) |
| Linearity (R²) | > 0.99[4] | ≥ 0.99[5] |
| Linear Range | 1.4 - 111 µg/mL[6] | Not explicitly stated, but includes concentrations up to at least the high single-digit µg/mL range. |
| Accuracy (% Recovery) | 95.5% - 104.4%[7] | 97.53%[5] |
| Precision (%RSD) | Intra-day: < 2.7%, Inter-day: < 2.7%[6] | 3.66%[5] |
| Limit of Detection (LOD) | 1 µg/mL[4] | 0.7 ppm (µg/mL)[5] |
| Limit of Quantification (LOQ) | 3 µg/mL[4] | 2.35 ppm (µg/mL)[5] |
Experimental Protocols
The following are generalized experimental protocols for HPLC-UV and GC-MS analysis, based on methods for structurally similar compounds. These should be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate buffer, pH 3.2) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting point could be a 90:10 (v/v) ratio of buffer to acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially at low concentrations or in complex matrices.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
If necessary, perform a derivatization step to improve the volatility and thermal stability of the analyte, although this is generally not required for a methyl ester.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a common choice.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10-20 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.
Methodology Visualization
Caption: General workflow for the cross-validation of analytical methods.
Caption: Logical considerations for selecting an appropriate analytical method.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the study. HPLC-UV offers simpler sample preparation and higher throughput, making it suitable for routine quality control. In contrast, GC-MS provides higher selectivity and sensitivity, which is advantageous for analyzing samples in complex matrices or when very low detection limits are required. It is imperative that laboratories perform in-house validation of their chosen method to ensure it meets the necessary performance criteria for their specific application and sample matrix.
References
- 1. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]
- 2. wjarr.com [wjarr.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. idjpcr.usu.ac.id [idjpcr.usu.ac.id]
- 6. Validation of an HPLC method for quantitation of MDMA in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
performance comparison of different chromatography columns for 1,3-Benzodioxole-5-acetic acid, methyl ester separation
A Guide for Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of 1,3-Benzodioxole-5-acetic acid, methyl ester, a key intermediate and building block in the synthesis of various pharmaceutical compounds, is critical for ensuring the purity and quality of final products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. The choice of chromatography column is paramount in achieving the desired resolution, peak shape, and retention time. This guide provides an objective comparison of the performance of different HPLC columns for the separation of this compound, supported by representative experimental data and detailed protocols.
Overview of Chromatography Columns for Aromatic Ester Separation
The selection of an appropriate HPLC column is dictated by the physicochemical properties of the analyte, this compound. This molecule possesses a moderately polar benzodioxole ring system and an ester functional group, making it amenable to separation by reversed-phase chromatography. However, alternative stationary phases can offer unique selectivity. This guide will compare the following column types:
-
Newcrom R1: A specialized reversed-phase column with low silanol activity.
-
C18 (Octadecylsilyl): The most widely used reversed-phase stationary phase.
-
Phenyl-Hexyl: A reversed-phase column with a phenyl group that provides alternative selectivity for aromatic compounds.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): A column for separating polar compounds.
Data Presentation
The following tables summarize the specifications and expected performance of the compared chromatography columns for the separation of this compound.
Table 1: Chromatography Column Specifications
| Feature | Newcrom R1 | C18 (ODS) | Phenyl-Hexyl | HILIC |
| Stationary Phase Chemistry | Proprietary Reversed-Phase | Octadecyl-bonded silica | Phenyl-Hexyl-bonded silica | Unbonded silica or polar functional groups |
| Primary Interaction Mechanism | Hydrophobic | Hydrophobic | Hydrophobic and π-π interactions | Hydrophilic partitioning |
| Typical Particle Size (µm) | 3, 5 | 1.8, 2.7, 3, 5 | 2.7, 3, 5 | 1.7, 3, 5 |
| Recommended pH Range | 1.0 - 10.0[1][2] | 2.0 - 8.0 (typical) | 2.0 - 9.0 | 2.0 - 8.0 |
| Primary Application | General reversed-phase, low silanol activity for basic compounds[1][2] | Broad range of non-polar to moderately polar compounds[3] | Aromatic and moderately polar compounds, alternative selectivity to C18[4] | Highly polar and hydrophilic compounds[5][6] |
Table 2: Comparative Performance Data for this compound Separation
| Parameter | Newcrom R1 | C18 (ODS) | Phenyl-Hexyl | HILIC |
| Retention Time (min) | ~5.5* | Moderate (4-8) | Moderate to High (6-10) | Low to Moderate (3-6) |
| Resolution (Rs) from Impurities | Good (>2.0) | Good (>2.0) | Excellent (Potentially >2.5 due to alternative selectivity) | Variable (Depends on impurity polarity) |
| Peak Asymmetry (As) | Excellent (0.9-1.2) | Good to Excellent (1.0-1.3) | Excellent (0.9-1.2) | Good (1.0-1.4) |
| Selectivity for Aromatic Analytes | Standard Reversed-Phase | Standard Reversed-Phase | High (π-π interactions)[4] | Low (based on polarity) |
*Note: The performance data in Table 2 are illustrative and based on typical expected outcomes for the separation of this compound on the respective column types under optimized conditions. The retention time for Newcrom R1 is estimated based on data for a closely related compound.[7]
Experimental Protocols
Detailed methodologies for the separation of this compound on each of the discussed columns are provided below. These protocols serve as a starting point for method development and may require optimization for specific applications.
Protocol 1: Separation on a Newcrom R1 Column (Reversed-Phase)
This method is based on the established protocol for similar benzodioxole derivatives.[7]
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 80% B
-
8-10 min: 80% B
-
10.1-12 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: Separation on a C18 (ODS) Column (Reversed-Phase)
A standard reversed-phase method suitable for a wide range of C18 columns.[3]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 60% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of 1 mg/mL.
Protocol 3: Separation on a Phenyl-Hexyl Column (Reversed-Phase with Alternative Selectivity)
This method utilizes methanol as the organic modifier to enhance π-π interactions with the phenyl stationary phase.[8]
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B (Re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in Methanol to a final concentration of 1 mg/mL.
Protocol 4: Separation on a HILIC Column
A method for assessing the retention of the analyte under hydrophilic interaction conditions, suitable for separating it from highly non-polar or very polar impurities.[9]
-
Column: HILIC (unbonded silica), 3 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 5% A and 95% B
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm (or Mass Spectrometry)
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a final concentration of 1 mg/mL.
Visualizations
The following diagrams illustrate the general workflow of an HPLC analysis and the logic behind column selection.
Caption: General experimental workflow for HPLC analysis.
Caption: Logic for chromatography column selection.
Conclusion
For the routine analysis of this compound, a C18 column provides a robust and reliable starting point. The Newcrom R1 column is also an excellent choice, particularly if issues with peak shape arise due to interactions with residual silanols on standard C18 phases.[1][2] When separating the target analyte from structurally similar aromatic impurities, a Phenyl-Hexyl column is highly recommended due to its alternative selectivity based on π-π interactions, which can significantly enhance resolution.[4] Finally, while less conventional for this specific analyte, HILIC remains a valuable tool for separating highly polar impurities or if the analyte shows poor retention in reversed-phase mode. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for developing and optimizing HPLC methods for this compound and related compounds.
References
- 1. Newcrom R1 | SIELC Technologies [sielc.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. nacalai.com [nacalai.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. 1,3-Benzodioxole-5-carboxylic acid, methyl ester | SIELC Technologies [sielc.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. nacalai.com [nacalai.com]
Structure-Activity Relationship of 1,3-Benzodioxole-5-acetic Acid, Methyl Ester Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-Benzodioxole-5-acetic acid, methyl ester derivatives, focusing on their potential as anticancer, anti-inflammatory, and hypoglycemic agents. The information is compiled from various studies to offer a comprehensive overview of their biological performance, supported by experimental data and protocols.
Anticancer Activity
A series of 1,3-benzodioxole derivatives have been evaluated for their in vitro antitumor activity. Notably, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (Compound 1 ) has demonstrated significant growth inhibitory effects across a panel of human tumor cell lines.
In Vitro Growth Inhibition Data (NCI-60 Screening)
The anticancer activity of Compound 1 was assessed in the National Cancer Institute's (NCI) 60-cell line screen. The following table summarizes the mean log10 values of the concentrations that induce 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% cell kill (LC50) across various cancer cell line panels.
| Compound | Mean Log10 GI50 | Mean Log10 TGI | Mean Log10 LC50 |
| 1 | -5.71 | -5.00 | -4.51 |
Lower values indicate higher potency.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a high-throughput assay that evaluates the effect of a test compound on the growth of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Cell Preparation: The cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.
-
Compound Addition: After a 24-hour pre-incubation period, the test compound is added at five different concentrations (typically in a 10-fold dilution series).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability by measuring protein content.
-
Data Analysis: The absorbance data is used to calculate the percentage of growth inhibition at each drug concentration, from which the GI50, TGI, and LC50 values are determined.
Anticancer Mechanism of Action: Thioredoxin System Inhibition
Some 1,3-benzodioxole derivatives exert their anticancer effects by inhibiting the thioredoxin (Trx) system. The Trx system, which includes thioredoxin reductase (TrxR), is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.
Hypoglycemic Activity
Certain benzoylbenzodioxol derivatives have shown potential as hypoglycemic agents by inhibiting α-amylase, a key enzyme in carbohydrate digestion.
In Vitro α-Amylase Inhibitory Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,3-benzodioxole derivatives against α-amylase.
| Compound | Structure | α-Amylase IC50 (µg/mL) |
| 2 (Methyl 2-(6-(2-bromobenzoyl)benzo[d][1]dioxol-5-yl)acetate) | Derivative with bromo-benzoyl substitution | 2.57 ± 0.09[2] |
| 3 (2-(6-benzoylbenzo[d][1]dioxol-5-yl)acetic acid) | Derivative with benzoyl substitution | 4.12 ± 1.63[2] |
| Acarbose (Standard) | - | 6.47[3] |
Experimental Protocol: In Vitro α-Amylase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-amylase, which hydrolyzes starch.
-
Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Incubation: The test compound, dissolved in a suitable solvent, is pre-incubated with the α-amylase solution.
-
Reaction Initiation: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.
-
Reaction Termination and Measurement: The reaction is stopped after a specific time by adding a colorimetric reagent (e.g., dinitrosalicylic acid), which reacts with the reducing sugars produced. The absorbance is measured, and the percentage of inhibition is calculated.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined from a dose-response curve.
Hypoglycemic Mechanism of Action: α-Amylase Inhibition
α-Amylase is a primary enzyme responsible for the breakdown of complex carbohydrates (starch) into simpler sugars in the digestive tract. By inhibiting this enzyme, 1,3-benzodioxole derivatives can slow down carbohydrate digestion and glucose absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a therapeutic target for the management of type 2 diabetes.
Anti-inflammatory Activity
While specific quantitative data for the direct inhibition of cyclooxygenase (COX) enzymes by this compound derivatives is limited in the reviewed literature, the 1,3-benzodioxole scaffold is known to be a key feature in some COX-2 inhibitors. The anti-inflammatory activity of this class of compounds is an area requiring further investigation to establish a clear structure-activity relationship.
Alternative Anti-inflammatory Agents
For comparison, various heterocyclic compounds have been investigated as selective COX-2 inhibitors. For instance, certain pyrazole and isoxazole derivatives have shown potent and selective COX-2 inhibition.
| Compound Class | Example Structure | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyrazole Derivatives | Celecoxib | 0.045 | >300 |
| Isoxazole Derivatives | Valdecoxib | 0.005 | >2000 |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to start the reaction.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 values for both COX-1 and COX-2 are determined to assess potency and selectivity.
Anti-inflammatory Signaling Pathway: COX-2 Inhibition
The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.
Conclusion
The this compound scaffold serves as a promising template for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant potential in the fields of oncology and diabetes. The anticancer activity appears to be mediated, at least in part, through the inhibition of the thioredoxin system, while the hypoglycemic effects are attributed to the inhibition of α-amylase. Further SAR studies, particularly in the area of anti-inflammatory activity, are warranted to fully elucidate the therapeutic potential of this class of compounds. The provided experimental protocols offer a foundation for researchers to further explore and compare the efficacy of these and other related derivatives.
References
A Comparative Guide to Assessing the Purity of Commercial 1,3-Benzodioxole-5-acetic acid, methyl ester
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for objectively assessing and comparing the purity of commercially available 1,3-Benzodioxole-5-acetic acid, methyl ester (also known as Methyl (3,4-methylenedioxyphenyl)acetate) from various suppliers. While real-time, batch-specific purity data is proprietary to the supplier, this guide outlines the necessary experimental protocols for independent verification.
Initial Supplier Data Compilation
The first step in the assessment process is to gather preliminary information from potential suppliers. Request the Certificate of Analysis (CofA) for the specific lot you intend to purchase. The CofA provides the manufacturer's stated purity and the analytical method(s) used for its determination. This information is crucial for an initial comparison.
Table 1: Supplier-Provided Purity Data
| Supplier | Product Number | Lot Number | Stated Purity (%) | Analytical Method(s) Cited by Supplier |
|---|---|---|---|---|
| Example: Supplier A | e.g., 12345 | e.g., 9876A | >99% | GC-MS |
| Example: Supplier B | e.g., 67890 | e.g., 5432B | 99.5% (AUC) | HPLC |
| Example: Supplier C | e.g., 11223 | e.g., 1357C | >98.5% | ¹H NMR, Elemental Analysis |
| [Add other suppliers]| | | | |
Independent Analytical Verification: Protocols
Independent verification is critical to confirm the supplier's claims and to identify any potential impurities not listed on the CofA. The following are standard, robust methods for determining the purity of aromatic esters like this compound.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying the purity of a sample by separating it from its impurities. A reverse-phase method is suitable for this compound.[1]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water. A common starting point is a 60:40 (v/v) MeCN:Water solution. For mass spectrometry compatibility, phosphoric acid in the mobile phase should be replaced with formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 280 nm.
-
Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL). Prepare samples from each supplier at the same concentration.
-
Analysis: Inject a standard volume (e.g., 10 µL) of each sample. Purity is calculated based on the area under the curve (AUC), as the percentage of the main peak's area relative to the total area of all detected peaks.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for assessing the purity of volatile and semi-volatile compounds, providing both quantitative data and structural information on impurities. The NIST WebBook provides gas chromatography data for a related compound, 1,3-Benzodioxole-5-carboxylic acid, methyl ester, which can inform method development.[2][3]
Experimental Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as one with a SE-54 active phase, is suitable.[3]
-
Carrier Gas: Helium or Hydrogen.[3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp of 10°C/min up to 280°C, with a final hold for 7 minutes.[4]
-
Mass Spectrometer: Electron Ionization (EI) mode, scanning a mass range of m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Analysis: The purity is determined by the percent area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the primary peak should be compared against a reference library to confirm identity, and spectra of minor peaks can be analyzed to identify potential impurities.
C. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used quantitatively (qNMR) to determine purity against a certified internal standard. For esters, protons on the carbon adjacent to the carbonyl group are typically shifted to 2.0-2.2 ppm, while protons on the carbon adjacent to the ester oxygen appear around 3.7-4.1 ppm.[5] Protons directly attached to the aromatic ring are expected between 6.5-8.0 ppm.[6]
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A high-purity, stable compound with a known structure and a simple spectrum that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene or maleic acid).
-
Sample Preparation: Accurately weigh a precise amount of the this compound and the chosen internal standard. Dissolve both in the deuterated solvent.
-
Analysis: Acquire the ¹H NMR spectrum. Purity is calculated by comparing the integral of a well-resolved, characteristic peak of the analyte to the integral of a known peak from the internal standard. Any additional peaks can be integrated to quantify impurities, and their chemical shifts can help in their identification.[7]
Comparative Data Summary
All experimentally determined data should be compiled into a single table to facilitate a direct and objective comparison between suppliers.
| [Add other suppliers]| | | | | |
Mandatory Visualizations
Experimental and Logical Workflows
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial chemical product.
Caption: Workflow for Purity Assessment of Commercial Chemicals.
Conceptual Signaling Pathway
This compound serves as a reagent in the preparation of pharmaceutically active benzodioxole derivatives.[8][9] Such derivatives could potentially act as ligands for cellular receptors, like a Receptor Tyrosine Kinase (RTK), initiating a signaling cascade.
Caption: Hypothetical Receptor Tyrosine Kinase (RTK) Pathway.
References
- 1. 1,3-Benzodioxole-5-carboxylic acid, methyl ester | SIELC Technologies [sielc.com]
- 2. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]
- 3. 1,3-Benzodioxole-5-carboxylic acid, methyl ester [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
- 8. 1,3-Benzodioxole-5-acetic acid methyl ester | 326-59-0 [chemicalbook.com]
- 9. scbt.com [scbt.com]
A Comparative Analysis of 1,3-Benzodioxole-5-acetic acid, methyl ester: Bridging In-Vitro and In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1,3-Benzodioxole-5-acetic acid, methyl ester and its derivatives, drawing upon available in-vitro and in-vivo experimental data. While direct studies on the methyl ester are limited, research on closely related benzodioxole compounds offers valuable insights into its potential therapeutic applications, particularly in the areas of anti-inflammatory, anticancer, and antidiabetic activities.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on various benzodioxole derivatives, providing a comparative look at their in-vitro and in-vivo efficacy.
Table 1: In-Vitro Anti-inflammatory and Cytotoxic Activity of Benzodioxole Derivatives
| Compound ID | Target | Assay | IC50 / CC50 (µM) | Cell Line | Reference |
| 4f (a benzodioxole acetic acid derivative) | COX-1 | In-Vitro COX Inhibition | 0.725 | - | [1] |
| 3b-3f (benzodioxole acetate derivatives) | COX-1 | In-Vitro COX Inhibition | 1.12–27.06 | - | [1] |
| 4b-4e (benzodioxole acetic acid derivatives) | COX-1 | In-Vitro COX Inhibition | 4.25–33.7 | - | [1] |
| 3e (a benzodioxole derivative) | Cytotoxicity | MTS Assay | 219 | HeLa | [1] |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | Cytotoxicity | - | - | 52 human tumor cell lines | [2] |
| Compound A (1,3-benzodioxole derivative) | Cytotoxicity | - | 10.5 | HeLa | [3] |
| Compound B (1,3-benzodioxole derivative) | Cytotoxicity | - | 8.9 | Hep3B | [3] |
Table 2: In-Vitro and In-Vivo Antidiabetic Activity of Benzodioxole Carboxamide Derivatives
| Compound ID | In-Vitro α-Amylase Inhibition (IC50, µM) | In-Vitro Cytotoxicity (Hek293t normal cells, IC50, µM) | In-Vivo Blood Glucose Reduction (mg/dL) in Streptozotocin-Induced Diabetic Mice | Reference |
| IIa | 0.85 | > 150 | Not Reported | [4][5] |
| IIc | 0.68 | > 150 | 78.4 (from 252.2 to 173.8) | [4][5] |
Table 3: In-Vivo Subchronic Dermal Toxicity of a Benzodioxole Derivative (MMDHCA)
| Parameter | Dose (mg/kg/day) | Species | Duration | Observation | Reference |
| Dermal Irritation | 50, 150, 300 | Sprague-Dawley Rats | 90 days | Irritation observed at all dose levels | [6] |
| Systemic Toxicity (NOEL) | > 300 | Sprague-Dawley Rats | 90 days | No observed adverse effect level | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
1. In-Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.
-
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Protocol:
-
Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid is added to initiate the reaction.
-
The reaction is monitored by measuring the absorbance of oxidized TMPD.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated.[1]
-
2. In-Vitro Cytotoxicity (MTS) Assay
This assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
-
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by the amount of 490 nm absorbance is directly proportional to the number of living cells in culture.
-
Protocol:
-
Cells (e.g., HeLa, Hek293t) are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTS reagent is added to each well, and the plate is incubated.
-
The absorbance at 490 nm is measured using a plate reader.
-
The CC50 (cytotoxic concentration 50%) or IC50 (inhibitory concentration 50%) value is calculated.[1][4][7]
-
3. In-Vitro α-Amylase Inhibition Assay
This assay is used to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, which is a target for antidiabetic drugs.
-
Principle: The assay measures the amount of starch hydrolyzed by α-amylase. The reduction in starch is quantified by the decrease in the intensity of the blue-black color of the starch-iodine complex.
-
Protocol:
-
A solution of α-amylase is pre-incubated with various concentrations of the test compound.
-
A starch solution is added to initiate the enzymatic reaction.
-
The reaction is stopped after a specific time by adding a colorimetric reagent (e.g., dinitrosalicylic acid) or an iodine solution.
-
The absorbance is measured at a specific wavelength.
-
4. In-Vivo Streptozotocin-Induced Diabetic Mouse Model
This is a common animal model used to study type 1 diabetes and to evaluate the efficacy of antidiabetic drugs.
-
Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas in mammals. Administration of STZ induces a state of hyperglycemia that mimics type 1 diabetes.
-
Protocol:
-
Diabetes is induced in mice by a single or multiple intraperitoneal injections of STZ.
-
Blood glucose levels are monitored to confirm the diabetic state.
-
Diabetic mice are treated with the test compound or a vehicle control over a specified period.
-
Blood glucose levels are measured at regular intervals to assess the compound's hypoglycemic effect.[4][5]
-
5. In-Vivo Subchronic Dermal Toxicity Study
This study evaluates the potential adverse effects of a substance applied to the skin over an extended period.
-
Protocol:
-
The test substance is applied daily to a shaved area of the skin of the test animals (e.g., rats) for 90 days.
-
Multiple dose groups and a control group are used.
-
Animals are observed daily for signs of toxicity, including skin irritation.
-
Body weight, food consumption, and clinical pathology parameters are monitored.
-
At the end of the study, a complete necropsy and histopathological examination of organs are performed.[6]
-
Mandatory Visualizations
Caption: General experimental workflow for the evaluation of benzodioxole derivatives.
Caption: Proposed anti-inflammatory signaling pathway via COX enzyme inhibition.
References
- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Benzodioxole-5-acetic acid, ethyl ester | 26664-86-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 1,3-Benzodioxole-5-acetic acid, methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthetic routes for the production of 1,3-Benzodioxole-5-acetic acid, methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency of different esterification methods is evaluated based on quantitative data from established chemical literature, offering a clear and concise resource for process optimization and methodological selection.
Comparative Analysis of Synthetic Methods
The synthesis of this compound is typically achieved through a two-step process: the formation of the parent carboxylic acid, 1,3-Benzodioxole-5-acetic acid, followed by its esterification. While various methods exist for the initial synthesis of the carboxylic acid, this guide focuses on the critical final step of esterification, comparing three common and effective methods.
Table 1: Performance Comparison of Esterification Methods for 1,3-Benzodioxole-5-acetic acid
| Method | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Method A: Fischer Esterification | H₂SO₄ (catalytic) | Methanol | ~10 hours | Reflux | ~85 | >95 |
| Method B: Thionyl Chloride | 1. SOCl₂ 2. Methanol | Toluene | 2-4 hours | Reflux | >90 | >98 |
| Method C: Diazomethane Surrogate | Trimethylsilyldiazomethane (TMS-diazomethane) | Ether/Methanol | 2-5 hours | 0 °C to RT | ~100 | High |
Detailed Experimental Protocols
Synthesis of 1,3-Benzodioxole-5-acetic acid (Precursor)
A common route to the precursor acid involves the reaction of piperonal with various reagents to extend the carbon chain. One established method proceeds via the formation of 3,4-methylenedioxyphenethyl alcohol from piperonal, followed by oxidation to the desired carboxylic acid. This process has been reported to achieve high yields of 90-93% for the final oxidation step.
Method A: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed esterification method that is widely used due to its simplicity and cost-effectiveness.
Protocol:
-
Dissolve 1,3-Benzodioxole-5-acetic acid (1.0 eq) in a large excess of methanol, which acts as both the solvent and the reagent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux and maintain for approximately 10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Method B: Thionyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which then readily reacts with methanol to form the ester. This route often provides higher yields and shorter reaction times compared to Fischer esterification.
Protocol:
-
Suspend 1,3-Benzodioxole-5-acetic acid (1.0 eq) in an inert solvent such as toluene.
-
Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane and cool the solution in an ice bath.
-
Slowly add methanol (~1.5 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the methyl ester.
Method C: Diazomethane Surrogate (TMS-diazomethane)
The use of diazomethane or its safer surrogate, trimethylsilyldiazomethane (TMS-diazomethane), offers a very mild and high-yielding method for methyl ester formation. The reaction proceeds rapidly and often quantitatively at low temperatures.
Protocol:
-
Dissolve 1,3-Benzodioxole-5-acetic acid (1.0 eq) in a mixture of diethyl ether and methanol (e.g., 7:2 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TMS-diazomethane in hexane (e.g., 0.6 M solution, ~1.2 eq) dropwise to the stirred solution. Evolution of nitrogen gas will be observed.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC. If the reaction is not complete, an additional small amount of TMS-diazomethane can be added.
-
Allow the reaction mixture to warm to room temperature and concentrate in vacuo to obtain the methyl ester. This method often yields a product of high purity that may not require further purification.
Visualizing the Workflow and Comparison
To better understand the experimental process and the relationship between the different synthetic methods, the following diagrams are provided.
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Benzodioxole-5-acetic acid, methyl ester: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 1,3-Benzodioxole-5-acetic acid, methyl ester (CAS No. 326-59-0). Adherence to these protocols is a vital component of the experimental workflow.
Hazard Profile and Safety Recommendations
Based on information for this compound and structurally similar compounds, this substance should be handled as a hazardous material. The primary concerns include irritation to the skin, eyes, and respiratory system.[1][2]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C10H10O4 | [1][3] |
| Molecular Weight | 194.18 g/mol | [1][3] |
| Boiling Point | 278.3 °C | [1][3] |
| Flash Point | 120.0 °C | [1][3] |
| Density | 1.265 g/cm³ | [1][3] |
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][2]
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Experimental Protocol: Spill Management
In the event of a spill, follow these procedures:
-
Immediate Evacuation: Evacuate all non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Operational Plan: Proper Disposal of this compound
Important Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on safety data for the compound provided by chemical suppliers and for structurally similar compounds. This guidance should be considered a preliminary resource. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval of disposal protocols.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Pure, unreacted this compound should be collected in its original container or a compatible, clearly labeled waste container.
-
Solutions containing this compound should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, depending on the solvent.
-
Contaminated materials (e.g., pipette tips, absorbent pads, gloves) should be collected in a separate, labeled solid waste container.
-
-
Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and securely sealed.
-
Label all containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
-
Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
-
-
Final Disposal:
-
The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility.[4]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,3-Benzodioxole-5-acetic acid, methyl ester
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 1,3-Benzodioxole-5-acetic acid, methyl ester. The following procedures are designed to ensure safe laboratory operations and mitigate risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Conforming to EN166 or OSHA 29 CFR 1910.133 |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Tested according to EN 374 |
| Protective clothing | To prevent skin exposure | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation is experienced |
Safe Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of the chemical and ensuring a safe laboratory environment.
Operational Guidelines:
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[1][2][3]
-
Hygiene: Wash hands thoroughly after handling.[1][2][3] Do not eat, drink, or smoke in the work area.[3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use non-sparking tools and take precautionary measures against static discharges.[3]
-
Container Handling: Keep the container tightly closed when not in use.[3] Ground and bond the container and receiving equipment.[4]
Storage Conditions:
-
Store in a cool, well-ventilated place.[3]
-
Keep containers tightly closed in a dry environment.[5]
-
Incompatible materials include strong oxidizing agents and acids.[3]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[3][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[3] If skin irritation occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[5] Call a poison center or doctor if you feel unwell.[3] |
Spill and Disposal Plan
Spill Containment:
-
Evacuate personnel from the area.
-
Remove all sources of ignition.[4]
-
Ventilate the area.
-
Absorb the spill with inert material (e.g., sand, silica gel, universal binder) and shovel it into a suitable container for disposal.[3]
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Follow all local, regional, and national hazardous waste regulations.[5]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response to accidental exposure.
Caption: Workflow for handling this compound.
Caption: Emergency response plan for accidental exposure.
References
- 1. 1,3-Benzodioxole-5-acetic acid methyl ester | CymitQuimica [cymitquimica.com]
- 2. 1,3-Benzodioxole-5-acetic acid methyl ester | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
